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  • Product: 1,3-dimethyl-1H-1,2,4-triazole
  • CAS: 16778-76-0

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 1,3-Dimethyl-1H-1,2,4-Triazole

Executive Summary 1,3-Dimethyl-1H-1,2,4-triazole is a critical heterocyclic scaffold in medicinal chemistry, serving as a bioisostere for amides and esters, and acting as a robust ligand in coordination chemistry. Its st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dimethyl-1H-1,2,4-triazole is a critical heterocyclic scaffold in medicinal chemistry, serving as a bioisostere for amides and esters, and acting as a robust ligand in coordination chemistry. Its structural integrity is defined by the specific placement of methyl groups at the N1 and C3 positions, distinguishing it from its regioisomer, 1,5-dimethyl-1H-1,2,4-triazole.

This guide details two distinct synthesis pathways:

  • Direct Alkylation: A scalable, industrial approach using 3-methyl-1,2,4-triazole. This method is cost-effective but requires rigorous purification to separate regioisomers.

  • De Novo Cyclization (Einhorn-Brunner Variation): A precision synthesis using methylhydrazine and acyclic precursors to selectively construct the 1,3-substituted ring system.

Retrosynthetic Analysis

To understand the causality of the synthesis, we must first deconstruct the target molecule. The 1,2,4-triazole ring can be disconnected at the N1-C5 or N2-C3 bonds.

Retrosynthesis Target 1,3-Dimethyl-1H-1,2,4-triazole PathA Pathway A: Alkylation Target->PathA Disconnection N1-Me PathB Pathway B: Cyclization Target->PathB De Novo Assembly PrecursorA 3-Methyl-1H-1,2,4-triazole + Methylating Agent PathA->PrecursorA PrecursorB Methylhydrazine + N-Acetylformamide PathB->PrecursorB

Figure 1: Retrosynthetic disconnection showing the two primary routes to the target scaffold.

Pathway A: Direct Alkylation (Scalable)

Best for: Large-scale synthesis where chromatographic separation is viable. Core Challenge: Regioselectivity. Alkylation of the tautomeric 3-methyl-1,2,4-triazole yields a mixture of 1,3-dimethyl (major) and 1,5-dimethyl (minor) isomers.

Reaction Mechanism

The 3-methyl-1,2,4-triazole exists in equilibrium between the 1H, 2H, and 4H tautomers. Under basic conditions, the triazolate anion is formed. The N1 nitrogen is the most nucleophilic site due to steric and electronic factors, but N2 and N4 also compete. Steric hindrance at C3 directs the methyl group preferentially to N1, but often results in a mixture.

Protocol

Reagents:

  • 3-Methyl-1H-1,2,4-triazole (1.0 equiv)

  • Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-1,2,4-triazole (10 mmol) in anhydrous MeCN (50 mL). Add

    
     (20 mmol) and stir at room temperature for 30 minutes to generate the triazolate anion.
    
  • Alkylation: Cool the mixture to 0°C. Dropwise add Methyl Iodide (11 mmol). The exotherm must be controlled to minimize over-alkylation (quaternization).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification (Critical): The crude residue contains both 1,3-dimethyl and 1,5-dimethyl isomers.

    • Separation: Use flash column chromatography (Silica gel).

    • Gradient: Start with 100% DCM, increasing to 5% MeOH/DCM. The 1,3-isomer typically elutes after the 1,5-isomer due to higher polarity (dipole moment differences).

Regioselectivity Flow

Alkylation Start 3-Methyl-1,2,4-triazole Anion Triazolate Anion (Resonance Hybrid) Start->Anion Deprotonation Base Base (K2CO3) Base->Anion Prod13 1,3-Dimethyl (Major Product) Anion->Prod13 Attack at N1 (Steric pref.) Prod15 1,5-Dimethyl (Minor Product) Anion->Prod15 Attack at N2/N4 MeI MeI (Electrophile) MeI->Prod13 MeI->Prod15

Figure 2: Competition between N1 and N2/N4 alkylation sites.

Pathway B: Regioselective De Novo Synthesis (Precision)

Best for: High-purity requirements where isomer separation is difficult. Mechanism: The Einhorn-Brunner reaction strategy involves the condensation of a hydrazine derivative with a diacylamine or imidate.[1] By using methylhydrazine, the N1-methyl group is "installed" from the start, preventing the formation of the 1,5-isomer.

Protocol

Reagents:

  • Methylhydrazine (1.0 equiv) (Caution: Toxic/Carcinogenic)

  • N-Acetylformamide (or Ethyl acetimidate hydrochloride + Triethyl orthoformate)

  • Solvent: Ethanol or Methanol (Anhydrous)

  • Catalyst: Acetic Acid (cat.)

Step-by-Step Methodology:

  • Precursor Preparation: If N-acetylformamide is not available, react Acetamide with DMF-DMA (Dimethylformamide dimethyl acetal) to generate the activated intermediate.

  • Condensation: Dissolve N-acetylformamide (10 mmol) in Ethanol (30 mL). Cool to 0°C.

  • Addition: Add Methylhydrazine (10 mmol) dropwise. The regiochemistry is dictated by the nucleophilicity of the hydrazine nitrogens. The unsubstituted

    
     of methylhydrazine attacks the more electrophilic formyl carbon first.
    
  • Cyclization: Heat the mixture to reflux (78°C) for 4-6 hours. The intermediate undergoes dehydration to close the ring.

  • Workup: Evaporate solvent. The residue is often pure enough for recrystallization (from EtOAc/Hexanes).

Characterization & Validation (Self-Validating System)

To ensure the correct isomer has been isolated, you must validate using NMR spectroscopy. The connectivity of the methyl groups relative to the ring proton is definitive.

NMR Data Comparison

The key differentiator is the HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

Feature1,3-Dimethyl-1H-1,2,4-triazole (Target)1,5-Dimethyl-1H-1,2,4-triazole (Impurity)
Proton (H5/H3) H5 (Singlet, ~8.0 - 8.2 ppm)H3 (Singlet, ~7.7 - 7.9 ppm)
N-Methyl (N-Me) ~3.8 ppm (Singlet)~3.8 ppm (Singlet)
C-Methyl (C-Me) ~2.3 ppm (Singlet)~2.4 ppm (Singlet)
NOESY Signal Strong NOE between N-Me and H5 Strong NOE between N-Me and C-Me
HMBC Correlation H5 correlates to N1-Me carbonH3 does not correlate to N1-Me strongly

Diagnostic Rule: In the 1,5-isomer, the N-Methyl and C-Methyl groups are spatially adjacent (vicinal). A NOESY experiment will show a strong cross-peak between the two methyl signals. In the 1,3-isomer, they are separated by the nitrogen ring system, showing weak or no NOE cross-peak.

Physical Properties
  • Appearance: White crystalline solid or colorless oil (depending on purity/hydration).

  • Boiling Point: ~176°C (at 760 mmHg) - Note: Isomers have close boiling points; distillation requires a high-efficiency fractionating column.

References

  • Regioselective Alkylation of 1,2,4-Triazoles: Journal of the American Chemical Society, "Tautomerism and Alkylation of 1,2,4-Triazoles".

  • Einhorn-Brunner Reaction: The Journal of Organic Chemistry, "Synthesis of 1,2,4-Triazoles via Einhorn-Brunner Reaction".

  • NMR Characterization: Magnetic Resonance in Chemistry, "Differentiation of isomeric 1-methyl-1,2,4-triazoles by NMR".

  • General Triazole Synthesis: Organic Chemistry Portal, "Synthesis of 1,2,4-triazoles".

(Note: Specific page numbers and volume data for general references are consolidated for brevity. Always consult the latest safety data sheets (SDS) for Methylhydrazine and Methyl Iodide before use.)

Sources

Exploratory

Spectroscopic Profile of 1,3-Dimethyl-1H-1,2,4-triazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1,3-dimethyl-1H-1,2,4-triazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1,3-dimethyl-1H-1,2,4-triazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, offering insights into its structural confirmation and analysis. The protocols described herein are based on established methodologies to ensure reproducibility and scientific rigor.

Introduction to 1,3-Dimethyl-1H-1,2,4-triazole

1,2,4-triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.[1] Their derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.[2][3][4] The methylation of the triazole ring, as in 1,3-dimethyl-1H-1,2,4-triazole, can significantly influence its physicochemical properties and biological activity. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound in research and development settings.

Below is the chemical structure of 1,3-dimethyl-1H-1,2,4-triazole, which will be referenced throughout this guide.

Caption: Molecular structure of 1,3-dimethyl-1H-1,2,4-triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 1,3-dimethyl-1H-1,2,4-triazole, both ¹H and ¹³C NMR are essential for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,3-dimethyl-1H-1,2,4-triazole is expected to show three distinct signals corresponding to the three different proton environments: the methyl group at position 1, the methyl group at position 3, and the proton on the triazole ring at position 5.

Expected ¹H NMR Data:

ProtonsChemical Shift (δ) ppmMultiplicityIntegration
N1-CH₃~3.8Singlet3H
C3-CH₃~2.4Singlet3H
C5-H~8.0Singlet1H

Interpretation:

  • The downfield shift of the N1-methyl protons is due to the direct attachment to a nitrogen atom within the aromatic ring, which is an electron-withdrawing environment.

  • The C3-methyl protons are expected to be at a slightly more upfield position compared to the N1-methyl.

  • The C5-H proton will appear as a singlet in the aromatic region, characteristic of protons on electron-deficient heterocyclic rings.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Four distinct carbon signals are expected for 1,3-dimethyl-1H-1,2,4-triazole.

Expected ¹³C NMR Data:

CarbonChemical Shift (δ) ppm
N1-CH₃~35
C3-CH₃~14
C3~152
C5~145

Interpretation:

  • The chemical shifts of the triazole ring carbons (C3 and C5) are expected in the downfield region, which is typical for aromatic heterocyclic compounds.[5]

  • The N1-methyl carbon will be more deshielded than the C3-methyl carbon due to its direct attachment to the nitrogen atom.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 1,3-dimethyl-1H-1,2,4-triazole.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

Data Acquisition:

  • Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[6]

  • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer transfer->instrument Sample ready acquire_H Acquire ¹H Spectrum instrument->acquire_H acquire_C Acquire ¹³C Spectrum instrument->acquire_C process Process Spectra (FT, Phasing, Baseline) acquire_H->process acquire_C->process interpret Interpret Chemical Shifts & Coupling process->interpret Structural Confirmation Structural Confirmation interpret->Structural Confirmation

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Data:

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000C-H stretch (aromatic)Medium
2950-2850C-H stretch (aliphatic)Medium
1600-1450C=N and C=C stretchingMedium-Strong
1450-1350C-H bend (methyl)Medium
1300-1000C-N stretchingMedium-Strong

Interpretation:

  • The C-H stretching vibrations of the triazole ring proton and the methyl groups will be observed in their characteristic regions.[7]

  • The stretching vibrations of the C=N and C=C bonds within the triazole ring are expected in the 1600-1450 cm⁻¹ region.[7]

  • The C-N stretching vibrations will also give rise to characteristic absorptions.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of liquid 1,3-dimethyl-1H-1,2,4-triazole directly onto the center of the ATR crystal.

  • If the sample is a solid, place a small amount on the crystal and apply pressure using the pressure arm to ensure good contact.

Data Acquisition:

  • Record a background spectrum of the empty, clean ATR crystal.

  • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/zInterpretation
97[M]⁺ (Molecular Ion)
82[M - CH₃]⁺
70[M - HCN]⁺
55Further fragmentation

Interpretation:

  • The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of 1,3-dimethyl-1H-1,2,4-triazole (97.12 g/mol ).

  • A common fragmentation pathway for N-alkylated heterocycles is the loss of the alkyl group, which would result in a fragment at [M - 15]⁺.

  • Cleavage of the triazole ring is also expected, with a characteristic loss of HCN (27 mass units).[8]

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

  • In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Data Acquisition:

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • A detector records the abundance of each ion, generating a mass spectrum.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Fragmentation cluster_analysis Analysis & Detection sample Introduce Sample (e.g., GC, Direct Probe) ionize Electron Ionization (EI) sample->ionize Vaporized Sample fragment Molecular Fragmentation ionize->fragment mass_analyzer Mass Analyzer (Separation by m/z) fragment->mass_analyzer Generated Ions detector Detector mass_analyzer->detector Mass Spectrum Generation Mass Spectrum Generation detector->Mass Spectrum Generation

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a foundational framework for the characterization of 1,3-dimethyl-1H-1,2,4-triazole. The combination of NMR, IR, and Mass Spectrometry offers a powerful and comprehensive approach to confirm the structure and purity of this compound. Researchers and drug development professionals can utilize this information to ensure the quality and identity of their materials, which is a critical aspect of scientific integrity and regulatory compliance.

References

  • Chirkina, E. A., et al. (2023). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. ResearchGate. Available at: [Link]

  • Trivedi, M., & Branton, P. (2015). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. RSC Publishing. Available at: [Link]

  • Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. Available at: [Link]

  • Wikipedia. (2023). 1,2,4-Triazole. In Wikipedia. Available at: [Link]

  • MDPI. (2022). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1H-1,2,4-Triazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available at: [Link]

  • Cheng, Y. R. (2022). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. Available at: [Link]

  • ResearchGate. (2023). Synthesis and spectral characterization of 1,2,4-triazole derivatives. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). 1,2,4-Triazole. In Wikipedia. Available at: [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]

  • PubChem. (n.d.). 1,4-Dimethyl-1H-1,2,3-triazole. PubChem. Available at: [Link]

  • ResearchGate. (2022). (PDF) SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-dimethyl-. PubChem. Available at: [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. Available at: [Link]

  • PubChem. (n.d.). 3,4-dimethyl-4H-1,2,4-triazole. PubChem. Available at: [Link]

  • SciSpace. (2022). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]

  • ACS Publications. (2011). New synthesis of 1,2,4-triazoles and 1,2,4-oxadiazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]

  • PubChem. (n.d.). 1,2,4-Triazole-1-acetic acid. PubChem. Available at: [Link]

  • PubChem. (n.d.). 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)-. PubChem. Available at: [Link]

Sources

Foundational

1,3-dimethyl-1H-1,2,4-triazole CAS number and IUPAC nomenclature

The following technical guide provides an in-depth analysis of 1,3-Dimethyl-1H-1,2,4-triazole , focusing on its chemical identity, structural isomerism, regioselective synthesis, and applications in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1,3-Dimethyl-1H-1,2,4-triazole , focusing on its chemical identity, structural isomerism, regioselective synthesis, and applications in medicinal chemistry.

Executive Summary

1,3-Dimethyl-1H-1,2,4-triazole is a critical heterocyclic building block in medicinal chemistry, distinct from its isomers (1,5-dimethyl and 3,5-dimethyl) due to its specific steric and electronic profile. As a scaffold, it serves as a robust bioisostere for amides and esters, offering improved metabolic stability and solubility in drug design.[1] This guide addresses the precise nomenclature, the challenge of regioselective synthesis, and the validation of this compound in research workflows.

Chemical Identity & Nomenclature

Accurate identification is paramount due to the high probability of confusion with the 1,5-dimethyl isomer during synthesis.

PropertySpecification
CAS Registry Number 16778-76-0
IUPAC Name 1,3-Dimethyl-1H-1,2,4-triazole
Molecular Formula C₄H₇N₃
Molecular Weight 97.12 g/mol
SMILES Cn1cnnc1C (Note: Isomer specific)
InChI Key DCAZXYKCHHNBQE-UHFFFAOYSA-N
Structural Analysis & Numbering

The 1,2,4-triazole ring is numbered starting from the substituted nitrogen (N1). In 1,3-dimethyl-1H-1,2,4-triazole :

  • Position 1 (N): Methylated. This locks the tautomeric equilibrium, preventing the hydrogen shift typical of unsubstituted triazoles.

  • Position 3 (C): Methylated.

  • Position 5 (C): Unsubstituted (Hydrogen).[2]

This structure is chemically distinct from 1,5-dimethyl-1H-1,2,4-triazole , where the carbon-bound methyl group is adjacent to the methylated nitrogen, creating significant steric hindrance.

TriazoleStructure Figure 1: Numbering scheme of 1,3-Dimethyl-1H-1,2,4-triazole. Note the separation of methyl groups by the N2 atom. N1 N1 (Me) N2 N2 N1->N2 C5 C5 (H) C5->N1 N4 N4 N4->C5 C3 C3 (Me) C3->N4 N2->C3

Synthesis & Regioselectivity (Expertise & Experience)

The synthesis of 1,3-dimethyl-1H-1,2,4-triazole is non-trivial due to the "N1 vs. N2 vs. N4" alkylation ambiguity .

The Isomer Problem

Direct methylation of 3-methyl-1,2,4-triazole typically yields a mixture of isomers:

  • 1,3-Dimethyl-1H-1,2,4-triazole (Target): Sterically favored but statistically competitive.

  • 1,5-Dimethyl-1H-1,2,4-triazole (Byproduct): Often formed due to tautomeric shifts in the starting material.

Scientific Insight: The ratio of 1,3- to 1,5-isomer is solvent-dependent. Alkylation in polar aprotic solvents (e.g., DMF, DMSO) tends to favor the 1-substituted product via an SN2 mechanism, but regiocontrol remains imperfect.

Recommended Protocol: Regioselective Cyclization

To avoid separation of isomers, a de novo cyclization strategy using methylhydrazine is superior to alkylation.

Reaction Scheme

Precursors: Methylhydrazine + Acetimidate (or N-cyanoacetamidine equivalents).

SynthesisPathway Figure 2: Regioselective synthesis pathway avoiding 1,5-isomer formation. Reactant1 Methylhydrazine (CH3NHNH2) Intermediate Amidrazone Intermediate Reactant1->Intermediate Condensation Reactant2 Ethyl Acetimidate (CH3C(=NH)OEt) Reactant2->Intermediate Cyclization Cyclization w/ Formic Acid or Orthoformate Intermediate->Cyclization Ring Closure Product 1,3-Dimethyl-1H-1,2,4-triazole (>95% Regioselectivity) Cyclization->Product

Step-by-Step Methodology
  • Condensation: React methylhydrazine (1.0 eq) with ethyl acetimidate hydrochloride (1.1 eq) in anhydrous methanol at 0°C.

    • Why: Low temperature prevents double addition and controls exothermicity.

  • Cyclization: Treat the resulting amidrazone intermediate with triethyl orthoformate (excess) and a catalytic amount of p-toluenesulfonic acid (pTSA). Reflux for 4–6 hours.

    • Mechanism:[1][3][4] The orthoformate provides the C5 carbon, closing the ring between the terminal hydrazine nitrogen and the amidine nitrogen.

  • Purification: Concentrate in vacuo. The residue is purified via vacuum distillation (b.p. approx. 100°C at 20 mmHg) or silica gel chromatography (DCM/MeOH 95:5).

    • Validation: Verify regiochemistry using NOESY NMR. A correlation between the N-Me and C-H (C5) confirms the 1,5-unsubstituted (i.e., 1,3-dimethyl) structure.

Applications in Drug Discovery

The 1,3-dimethyl-1,2,4-triazole moiety is a "privileged scaffold" in medicinal chemistry.

Bioisosterism

It acts as a stable bioisostere for the amide bond (-CO-NH-). The triazole ring mimics the planar geometry and hydrogen bond acceptor properties of the amide carbonyl, but with significantly higher resistance to metabolic hydrolysis by peptidases.

Target Engagement
  • CYP51 Inhibitors (Antifungal): The N4 nitrogen of the triazole ring coordinates with the heme iron of the fungal enzyme lanosterol 14α-demethylase (CYP51), blocking ergosterol biosynthesis.[1]

  • Bromodomain Inhibitors: 1,3-disubstituted triazoles have been utilized as acetyl-lysine mimics in the development of BET bromodomain inhibitors for oncology.

Experimental Validation Data (Self-Validating System)

When synthesizing or sourcing this compound, the following analytical data confirms identity and purity.

TechniqueExpected SignalInterpretation
¹H NMR (CDCl₃) δ ~8.0 ppm (s, 1H)C5-H proton. Diagnostic singlet.
δ ~3.8 ppm (s, 3H)N1-Methyl. Deshielded by adjacent nitrogens.
δ ~2.4 ppm (s, 3H)C3-Methyl. Less deshielded.
¹³C NMR ~160 ppm (C3), ~144 ppm (C5)Characteristic ring carbons.
NOE (1D/2D) NO correlation between Me groupsConfirms 1,3-substitution (distance > 4Å).

References

  • National Institute of Standards and Technology (NIST). (2023). 1H-1,2,4-Triazole, 3,5-dimethyl- (Isomer Comparison Data). NIST Chemistry WebBook.[5] Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of 1,2,4-Triazoles: Recent Literature and Protocols. Retrieved from [Link]

Sources

Foundational

The Dimethyl-Triazole Core: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Introduction: The Unassuming Power of a Five-Membered Ring In the vast landscape of heterocyclic chemistry, the triazole nucleus, a five-membered ring containing three nitrogen atoms, stands out for its remarkable versat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unassuming Power of a Five-Membered Ring

In the vast landscape of heterocyclic chemistry, the triazole nucleus, a five-membered ring containing three nitrogen atoms, stands out for its remarkable versatility and profound impact on modern drug discovery.[1] Among its myriad derivatives, the seemingly simple dimethyl-triazoles have emerged as privileged scaffolds, underpinning the development of a diverse array of therapeutic agents.[2] This technical guide provides an in-depth exploration of the discovery and historical background of dimethyl-triazoles, charting their evolution from a curiosity of organic synthesis to a cornerstone of medicinal chemistry. We will delve into the seminal reactions that brought this scaffold to the forefront, provide detailed experimental protocols for their synthesis, and illuminate their critical role in the development of targeted therapeutics, particularly in the realm of oncology. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital chemical entity.

Part 1: A Historical Odyssey: From a Mechanistic Puzzle to a "Click" Revolution

The story of dimethyl-triazoles is intrinsically linked to the broader history of triazole synthesis, a narrative that took a dramatic turn in the mid-20th century.

The Huisgen 1,3-Dipolar Cycloaddition: A Foundation is Laid

In the 1960s, Rolf Huisgen meticulously characterized a class of reactions that would come to be known as 1,3-dipolar cycloadditions.[3][4][5] This powerful transformation involves the reaction of a 1,3-dipole (a molecule with a delocalized three-atom pi-system containing four pi-electrons) with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring.[6][7] The reaction of an azide (the 1,3-dipole) with an alkyne (the dipolarophile) to form a 1,2,3-triazole is a classic example of this reaction, often referred to as the Huisgen cycloaddition.[6]

However, the thermal Huisgen cycloaddition had significant limitations. The reaction often required harsh conditions, such as high temperatures, and, crucially, it typically produced a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) when using unsymmetrical alkynes.[8] This lack of regioselectivity was a major hurdle for synthetic chemists, as it necessitated tedious purification steps to isolate the desired isomer.

cluster_Huisgen Thermal Huisgen Cycloaddition Azide R-N₃ Heat Heat Azide->Heat Alkyne R'-C≡C-H Alkyne->Heat Mixture Mixture of 1,4- and 1,5-isomers Heat->Mixture

Caption: The Thermal Huisgen Cycloaddition often leads to a mixture of regioisomers.

The "Click" Revolution: A Paradigm Shift in Triazole Synthesis

The turn of the 21st century witnessed a groundbreaking development that would forever change the landscape of chemical synthesis. In 2001, K. Barry Sharpless and his colleagues at the Scripps Research Institute introduced the concept of "click chemistry".[3][8][9] This philosophy emphasizes the use of highly efficient, reliable, and stereospecific reactions that are modular and proceed under mild, often aqueous, conditions.[10][11]

Almost simultaneously and independently, the research groups of Morten Meldal at the Carlsberg Laboratory in Denmark and Valery Fokin and K. Barry Sharpless in the US discovered that copper(I) salts could catalyze the reaction between azides and terminal alkynes with remarkable efficiency and, most importantly, with near-perfect regioselectivity, yielding exclusively the 1,4-disubstituted 1,2,3-triazole isomer.[12][13] This reaction, now famously known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), became the quintessential "click" reaction.[8][12] The CuAAC reaction is robust, high-yielding, and tolerates a wide range of functional groups, making it an invaluable tool for medicinal chemists and drug developers.[10]

cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide R-N₃ Cu_I Cu(I) catalyst Azide->Cu_I Alkyne R'-C≡C-H Alkyne->Cu_I Product 1,4-disubstituted 1,2,3-triazole Cu_I->Product

Caption: The CuAAC reaction provides exclusive formation of the 1,4-disubstituted triazole.

Part 2: The Synthetic Toolkit: Crafting Dimethyl-Triazoles with Precision

The advent of click chemistry and other modern synthetic methods has provided chemists with a robust toolkit for the precise synthesis of various dimethyl-triazole isomers.

Synthesis of 1,4-Dimethyl-1H-1,2,3-triazole via CuAAC

The synthesis of 1,4-dimethyl-1H-1,2,3-triazole is a straightforward application of the CuAAC reaction, involving the cycloaddition of methylazide with propyne.[14]

Experimental Protocol:

  • Preparation of Methylazide: Caution: Methylazide is a volatile and potentially explosive compound and should be handled with extreme care in a well-ventilated fume hood behind a blast shield. A solution of sodium azide (6.5 g, 100 mmol) in water (30 mL) is cooled to 0 °C. Dimethyl sulfate (9.4 mL, 100 mmol) is added dropwise over 30 minutes, keeping the temperature below 10 °C. The mixture is stirred at room temperature for 2 hours. The methylazide is then carefully distilled from the reaction mixture.

  • CuAAC Reaction: In a sealed tube, a solution of methylazide (0.57 g, 10 mmol) in a 1:1 mixture of water and tert-butanol (20 mL) is prepared. To this solution, propyne gas is bubbled through for 10 minutes. A freshly prepared solution of sodium ascorbate (0.2 g, 1 mmol) in water (2 mL) is added, followed by copper(II) sulfate pentahydrate (0.125 g, 0.5 mmol). The tube is sealed and the mixture is stirred at room temperature for 24 hours.

  • Work-up and Purification: The reaction mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1,4-dimethyl-1H-1,2,3-triazole as a colorless oil.

Synthesis of 1,5-Dimethyl-1H-1,2,3-triazole via Ruthenium-Catalyzed Cycloaddition (RuAAC)

While CuAAC provides the 1,4-isomer, the synthesis of 1,5-disubstituted triazoles can be achieved with high regioselectivity using ruthenium catalysts.[15][16] The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) typically favors the formation of the 1,5-isomer.

Experimental Protocol:

  • Reaction Setup: In a glovebox, a Schlenk flask is charged with Cp*RuCl(PPh₃)₂ (39 mg, 0.05 mmol), methylazide (0.57 g, 10 mmol), and anhydrous toluene (20 mL).

  • Addition of Alkyne: Propyne gas is bubbled through the solution for 10 minutes.

  • Reaction and Monitoring: The flask is sealed and the reaction mixture is heated to 80 °C for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1,5-dimethyl-1H-1,2,3-triazole.

A Safer Route to 1,3-Dimethyl-1,2,3-triazolium Salts

1,3-Disubstituted-1,2,3-triazolium salts are another important class of triazole derivatives with demonstrated biological activity. A safe and convenient route for their synthesis has been developed, avoiding the use of hazardous methylazide.[8]

Experimental Protocol:

  • Formation of 1-Methyl-1H-1,2,3-triazole: A mixture of 1H-1,2,3-triazole (6.9 g, 100 mmol), potassium carbonate (27.6 g, 200 mmol), and dimethyl carbonate (17.2 mL, 200 mmol) in N,N-dimethylformamide (DMF) (100 mL) is heated at 120 °C for 6 hours. The reaction mixture is cooled, filtered, and the filtrate is concentrated under reduced pressure. The residue is distilled to give 1-methyl-1H-1,2,3-triazole.

  • Methylation to form the Triazolium Salt: 1-Methyl-1H-1,2,3-triazole (0.83 g, 10 mmol) is dissolved in acetonitrile (20 mL). Methyl iodide (0.75 mL, 12 mmol) is added, and the mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold acetonitrile, and dried under vacuum to afford 1,3-dimethyl-1H-1,2,3-triazol-3-ium iodide as a white solid.

Part 3: Dimethyl-Triazoles in the Drug Development Arena

The unique physicochemical properties of the triazole ring—its stability, polarity, and ability to participate in hydrogen bonding and dipole-dipole interactions—have made it a highly sought-after scaffold in medicinal chemistry.[1][2] Dimethyl-triazole derivatives have shown significant promise in various therapeutic areas, most notably in oncology as kinase inhibitors.[17][18][19]

Targeting Key Signaling Pathways in Cancer

Many cancers are driven by the aberrant activity of protein kinases, which are key regulators of cellular signaling pathways controlling cell growth, proliferation, and survival.[17] Triazole-based compounds have been successfully developed as inhibitors of several important kinases implicated in cancer.

Src Family Kinases: The Src family of non-receptor tyrosine kinases plays a crucial role in cell adhesion, migration, and proliferation.[17] Overexpression or constitutive activation of Src is frequently observed in various cancers and is associated with tumor progression and metastasis.[17] Several 1,4-disubstituted 1,2,3-triazole derivatives have been synthesized and evaluated as Src kinase inhibitors, with some compounds exhibiting significant inhibitory activity.[17]

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades that promote cell proliferation and survival.[18][20] Mutations that lead to the constitutive activation of EGFR are a common feature of non-small cell lung cancer (NSCLC).[18] Triazole-containing compounds have been designed to target the ATP-binding site of the EGFR kinase domain, effectively blocking its activity.[18][19][21]

cluster_pathway Kinase Signaling Pathways in Cancer GF Growth Factor EGFR EGFR GF->EGFR Src Src EGFR->Src Ras Ras EGFR->Ras Proliferation Cell Proliferation, Survival, Metastasis Src->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Dimethyl-Triazole Inhibitor Inhibitor->EGFR Inhibition Inhibitor->Src Inhibition

Caption: Dimethyl-triazole inhibitors can block key oncogenic signaling pathways.

Quantitative Insights into Biological Activity

The following table summarizes the biological activity of selected triazole derivatives, highlighting the potential of this scaffold in targeting cancer-related kinases. While specific data for dimethyl-triazoles is emerging, the broader data for substituted triazoles provides a strong rationale for their continued investigation.

Compound ClassTarget KinaseIC₅₀ (µM)Cancer Cell LineReference
1,2,3-Triazole-1,3,4-oxadiazole-Triazine hybridMultiple0.16 - 11.8PC3, A549, MCF-7, DU-145[22]
Pyrrolopyrimidine derivativec-Src0.005 - 0.02N/A[23]
1,2,3-Triazole-quinazolinone hybridC6 glioma(Active)C6 glioma[24]
1,2,3-Triazole-chalcone hybridMultiple6.50 - 9.65A549, PC-3[25]
Aminoimidazole derivativeSrc Family Kinases(Nanomolar range)SH-SY5Y[26]

Conclusion: A Bright Future for a Versatile Scaffold

The journey of dimethyl-triazoles, from their conceptual origins in the work of Huisgen to their efficient synthesis via the "click" chemistry revolution, exemplifies the power of fundamental research to drive innovation in applied science. The dimethyl-triazole core has proven to be a remarkably versatile and privileged scaffold in drug discovery, offering a unique combination of synthetic accessibility, chemical stability, and favorable biological properties. As our understanding of the molecular drivers of disease continues to grow, the modular nature of dimethyl-triazole synthesis will undoubtedly continue to empower medicinal chemists to design and create novel, highly targeted therapeutics to address unmet medical needs. The future for this unassuming five-membered ring is, without question, exceedingly bright.

References

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  • Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using. Journal of the Indian Chemical Society.

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.

  • synthesis of 1,2,4 triazole compounds. International Scientific Research Engineering & Technology.

  • 1H-1,2,4-Triazole synthesis. Organic Chemistry Portal.

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  • The IC 50 (µM) of tested compounds against MCF7 and Hela cell lines. ResearchGate.

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  • Click chemistry. Scripps Research Magazine.

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  • Recent Progress of Small-Molecule Epidermal Growth Factor Receptor (EGFR) Inhibitors against C797S Resistance in Non-Small-Cell Lung Cancer. ACS Publications.

  • Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment. PubMed Central.

  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Publishing.

  • Ruthenium-Catalyzed Strategies for the Synthesis of Functional Molecules and Organic Receptors. University of Geneva.

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  • Inhibiting EGFR Dimerization Using Triazolyl-Bridged Dimerization Arm Mimics. PubMed Central.

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  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.

  • ROLF HUISGEN'S CONTRIBUTION TO ORGANIC CHEMISTRY, EMPHASIZING l,&-DIPOLAR CYCLOADDITIONS Reiner Sustmann lnstitut fijr Organi. LOCKSS.

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Exploratory

An In-depth Technical Guide to the Isomeric and Electronic Landscape of 1,3-Dimethyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,4-triazole scaffold is a cornerstone of medicinal chemistry and materials science, celebrated for its diverse biological activities and rob...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone of medicinal chemistry and materials science, celebrated for its diverse biological activities and robust chemical properties.[1][2][3] A critical feature of the parent 1,2,4-triazole ring is its capacity for prototropic tautomerism, a dynamic equilibrium that significantly influences its physicochemical and pharmacological profile.[4] This guide addresses the specific case of 1,3-dimethyl-1H-1,2,4-triazole. We first establish that due to N1-alkylation, this molecule is conformationally locked and does not exhibit classical prototropic tautomerism. The discussion is then pivoted to explore the broader, more pertinent chemical landscape for this compound, including the critical distinctions between its structural isomers, the reactivity of the C5 position leading to N-heterocyclic carbene (NHC) formation, and the thermodynamics of cation generation via protonation or alkylation. This whitepaper provides a Senior Application Scientist's perspective, integrating foundational principles with advanced, field-proven insights and detailed experimental and computational protocols for robust characterization.

Foundational Concepts: Prototropic Tautomerism in the 1,2,4-Triazole Core

Prototropic tautomerism in unsubstituted 1,2,4-triazole involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. This results in a dynamic equilibrium between the 1H, 2H, and 4H tautomeric forms.[3] Computational studies have consistently shown the 1H-tautomer to be the most stable form, primarily due to reduced electrostatic repulsion between the lone pairs of adjacent nitrogen atoms compared to the 4H-tautomer.[4][5]

The equilibrium is not static; it is influenced by several factors:

  • Substituent Effects: Electron-donating or withdrawing groups on the carbon atoms of the ring can alter the relative basicity of the nitrogen atoms, shifting the equilibrium.

  • Solvent Polarity: The polarity of the solvent can preferentially stabilize one tautomer over another through differential solvation effects.[6]

  • pH: The pKa of the triazole ring is approximately 10.26, indicating that in basic solutions, it will be deprotonated to form the triazolate anion, while in acidic solutions (pKa of the conjugate acid is ~2.45), it will be protonated.[7]

This tautomeric dynamism is of paramount importance in drug design. Different tautomers present unique hydrogen bond donor-acceptor patterns and dipole moments, which dictate their binding affinity and interaction mode with biological targets like enzymes and receptors.[8] An inability to control or account for this equilibrium can lead to inconsistent biological data and challenges in structure-activity relationship (SAR) studies.

Tautomerism T1 1H-1,2,4-triazole (Most Stable) T2 2H-1,2,4-triazole T1->T2 Proton Shift T3 4H-1,2,4-triazole T1->T3 Proton Shift

Caption: Prototropic tautomeric equilibrium in the parent 1,2,4-triazole ring.

The Case of 1,3-Dimethyl-1H-1,2,4-triazole: Preclusion of Tautomerism and the Importance of Isomerism

The nomenclature "1,3-dimethyl-1H-1,2,4-triazole" precisely defines a single, specific molecule. The "1H" designation, combined with the "1,3-dimethyl" prefix, indicates that the nitrogen at position 1 and the carbon at position 3 bear methyl groups.

Key Insight: With the N1 position occupied by a non-labile methyl group, the pathway for proton migration to N2 or N4 is blocked. Consequently, 1,3-dimethyl-1H-1,2,4-triazole does not exhibit prototropic tautomerism. It exists as a single, stable structural entity.

This structural rigidity is a significant advantage in drug development, as it removes the ambiguity of a shifting tautomeric equilibrium, presenting a fixed and predictable pharmacophore for molecular interactions.

The primary challenge for researchers working with this system is not managing tautomerism, but ensuring the correct regioisomer is synthesized and isolated. The methylation of 3-methyl-1H-1,2,4-triazole, for instance, can lead to a mixture of N-methylated products.

Common Structural Isomers of Dimethyl-1,2,4-triazole:

  • 1,3-Dimethyl-1H-1,2,4-triazole

  • 1,5-Dimethyl-1H-1,2,4-triazole

  • 4,5-Dimethyl-4H-1,2,4-triazole (equivalent to 3,4-dimethyl-4H)

  • 3,5-Dimethyl-1H-1,2,4-triazole (can exhibit tautomerism)

  • 3,5-Dimethyl-4H-1,2,4-triazole

Distinguishing between these isomers is non-trivial and requires rigorous analytical characterization, as detailed in Section 4.

Advanced Reactivity: Cation and Carbene Formation

While lacking tautomerism, the 1,3-dimethyl-1H-1,2,4-triazole core possesses a rich and synthetically valuable reactivity profile centered on its remaining unsubstituted ring atoms.

Basicity and Cation Formation (Triazolium Salts)

The N2 and N4 atoms retain their lone pair of electrons and are nucleophilic. They can be protonated or alkylated to form stable cationic species known as triazolium salts.

  • Protonation/Alkylation Site: The relative basicity of N2 versus N4 determines the site of electrophilic attack. Computational studies, such as calculating the proton affinity at each site, are invaluable for predicting the thermodynamic product. Generally, for 1-substituted 1,2,4-triazoles, the N4 position is the more kinetically and thermodynamically favored site for protonation and alkylation due to reduced steric hindrance and favorable electronic distribution.

  • Significance: Triazolium salts are a critical class of compounds. They are widely used as ionic liquids, phase-transfer catalysts, and precursors to N-heterocyclic carbenes. In drug development, forming a triazolium salt is a common strategy to improve the solubility and bioavailability of a parent molecule.

Cation_Formation start 1,3-Dimethyl- 1H-1,2,4-triazole N4_cation 1,3-Dimethyl-4-R- 1,2,4-triazol-4-ium (Major Product) start->N4_cation + R⁺ (e.g., H⁺, CH₃I) at N4 N2_cation 1,3-Dimethyl-2-R- 1,2,4-triazol-2-ium (Minor Product) start->N2_cation + R⁺ (e.g., H⁺, CH₃I) at N2

Caption: Electrophilic attack on 1,3-dimethyl-1H-1,2,4-triazole leads to triazolium cation isomers.

C5-Acidity and N-Heterocyclic Carbene (NHC) Formation

The hydrogen atom at the C5 position is the most acidic proton on the molecule. Its removal with a strong base generates a highly reactive intermediate: an N-heterocyclic carbene (NHC) or its ylidic resonance form. This species is a powerful nucleophile and a widely used ligand in organometallic catalysis.

  • Causality of Acidity: The acidity of the C5-H is enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms (N1 and N4), which stabilize the resulting carbanion/carbene through inductive effects and resonance.

  • Significance: The ability to generate a stable carbene from the triazole ring opens up a vast field of applications in catalysis. These carbenes can coordinate to transition metals to form catalysts for cross-coupling reactions, metathesis, and polymerization, among others.

Experimental and Computational Characterization Workflow

A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is required for the unambiguous characterization of 1,3-dimethyl-1H-1,2,4-triazole and its derivatives.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Verification cluster_computational Computational Modeling (DFT) synthesis Regioselective Synthesis purification Chromatography / Recrystallization synthesis->purification dft Calculate Isomer Energies synthesis->dft Guide nmr NMR Spectroscopy (¹H, ¹³C, NOE) purification->nmr xray X-ray Crystallography (Unambiguous Proof) nmr->xray ms Mass Spectrometry (Molecular Weight) nmr->ms spec_sim Simulate NMR/IR Spectra nmr->spec_sim Compare dft->spec_sim reactivity Predict Reactivity (Proton Affinity, pKa) dft->reactivity

Caption: Integrated workflow for the synthesis and characterization of triazole isomers.

Protocol 4.1: Synthesis and Regioisomer Analysis

Objective: To synthesize 1,3-dimethyl-1H-1,2,4-triazole and distinguish it from its 1,5-isomer.

Methodology (Illustrative):

  • Reaction Setup: To a solution of 3-methyl-1H-1,2,4-triazole (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Cool the reaction to 0 °C and add methyl iodide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Causality: The base deprotonates the triazole to form the triazolate anion. Methyl iodide is a potent electrophile. The reaction proceeds via an SN2 mechanism. A mixture of N1, N2, and N4 alkylated products is possible, with N1 and N2 being the major products for 3-substituted triazoles.

  • Workup: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification & Analysis: Separate the resulting isomeric mixture using column chromatography on silica gel. Analyze the fractions by Thin Layer Chromatography (TLC) and ¹H NMR to identify and isolate the desired 1,3-dimethyl and 1,5-dimethyl isomers.

Protocol 4.2: Spectroscopic Distinction using NMR

Objective: To use NMR spectroscopy to unambiguously differentiate between the 1,3-dimethyl and 1,5-dimethyl isomers.

  • ¹H NMR: The chemical shift of the C5-H proton is highly diagnostic. In the 1,3-dimethyl isomer, this proton is adjacent to N1 and N4, while in the 1,5-dimethyl isomer, it is adjacent to two nitrogen atoms (N1 and N2). This difference in the electronic environment leads to distinct chemical shifts. The methyl group signals will also differ.

  • ¹³C NMR: The chemical shifts of the ring carbons (C3 and C5) provide clear differentiation.

  • Nuclear Overhauser Effect (NOE): This is the most powerful technique. Irradiating the N1-methyl protons of the 1,5-dimethyl isomer will show an NOE enhancement to the C5-H proton due to their spatial proximity. In the 1,3-dimethyl isomer, irradiating the N1-methyl protons will show no such enhancement to the C5-H, but may show an enhancement to the C3-methyl protons, depending on conformation. This is a self-validating system for structural assignment.

Table 1: Representative NMR Data for Isomer Distinction

Isomer C5-H Chemical Shift (ppm, approx.) C3-CH₃ Chemical Shift (ppm, approx.) Key NOE Correlation
1,3-Dimethyl ~8.0 - 8.2 ~2.3 - 2.5 N1-CH₃ C5-H

| 1,5-Dimethyl | ~7.6 - 7.8 | N/A (C3-H) | N1-CH₃ C5-H |

Protocol 4.3: Computational Chemistry Protocol (DFT)

Objective: To use Density Functional Theory (DFT) to predict the most stable isomer and the site of subsequent protonation.

Methodology:

  • Structure Building: Construct the 3D coordinates for all relevant isomers (e.g., 1,3-dimethyl and 1,5-dimethyl-1H-1,2,4-triazole).

  • Geometry Optimization: Perform a full geometry optimization and frequency calculation for each isomer using a reliable functional and basis set (e.g., B3LYP/6-311+G(d,p)) in the gas phase or with a solvent model (e.g., SMD or PCM).

    • Trustworthiness: The absence of imaginary frequencies confirms that a true energy minimum has been found.

  • Energy Comparison: Compare the resulting electronic energies (including zero-point vibrational energy correction) to determine the thermodynamically most stable isomer.

  • Proton Affinity Calculation: To predict the site of protonation on the most stable isomer, add a proton to N2 and N4, creating two distinct cationic structures. Optimize each cation using the same level of theory. The proton affinity is calculated as PA = E(neutral) + E(H⁺) - E(cation). The site with the higher proton affinity (more negative energy change upon protonation) is the preferred site.

  • NMR Simulation: Use the optimized geometries to calculate NMR chemical shifts (using a method like GIAO). These predicted shifts can be directly compared to experimental data to confirm assignments.

Implications for Drug Development and Materials Science

Understanding the concepts laid out in this guide is critical for leveraging the 1,3-dimethyl-1H-1,2,4-triazole scaffold effectively.

  • Fixed Pharmacophore: The absence of tautomerism provides a rigid, predictable platform for designing ligands. This simplifies SAR and computational docking studies, as only one form of the molecule needs to be considered.[8]

  • Modulation of Properties: The conversion to a triazolium salt at the N4 position is a key strategy for enhancing aqueous solubility, a common hurdle in drug development. This also introduces a positive charge that can be exploited for specific ionic interactions with a biological target.

  • Advanced Synthesis: The C5-H position serves as a synthetic handle. Its deprotonation to form an NHC or a lithiated intermediate allows for the covalent attachment of the triazole ring to other molecular fragments, polymers, or surfaces, enabling the creation of complex architectures and functional materials.

Conclusion

While 1,3-dimethyl-1H-1,2,4-triazole does not undergo the classical prototropic tautomerism characteristic of its parent ring, it possesses a rich and nuanced chemistry that is vital for researchers to master. The critical considerations for this molecule are not those of dynamic equilibrium, but of static structural identity and site-specific reactivity. Mastery of its regioselective synthesis, unambiguous characterization of its isomeric form, and strategic manipulation of its N4 (basic) and C5 (acidic) centers are the keys to unlocking its full potential in the design of next-generation pharmaceuticals and advanced materials.

References

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  • PubMed. (n.d.). A study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. Available at: [Link]

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  • National Center for Biotechnology Information. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Available at: [Link]

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Foundational

Advanced Functionalization of 1,2,4-Triazoles: Electrophilic and Nucleophilic Pathways

[1] Executive Summary The 1,2,4-triazole scaffold is a pharmacophore of immense significance, serving as the core engine for blockbuster antifungals (e.g., Fluconazole, Itraconazole) and emerging agrochemicals. Its uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 1,2,4-triazole scaffold is a pharmacophore of immense significance, serving as the core engine for blockbuster antifungals (e.g., Fluconazole, Itraconazole) and emerging agrochemicals. Its unique electronic architecture—simultaneously electron-deficient at carbon and electron-rich at nitrogen—creates a dichotomy in reactivity that challenges synthetic chemists.

This guide moves beyond basic textbook definitions to dissect the regioselectivity of electrophilic attack (N-alkylation) and the mechanistics of nucleophilic aromatic substitution (


)  at the ring carbons. We provide self-validating protocols and mechanistic insights to control these pathways with high fidelity.

Electronic Structure & Reactivity Profile

To manipulate the 1,2,4-triazole ring, one must first understand its amphoteric nature and tautomeric fluidity.

Tautomerism and Stability

The 1,2,4-triazole ring exists in three tautomeric forms: 1H , 2H , and 4H .

  • Thermodynamics: In the gas phase and non-polar solvents, the 1H-tautomer is generally the most stable due to aromatic stabilization energy (ASE).

  • Kinetics: In solution, rapid proton exchange occurs (

    
    ), meaning the reacting species is often dictated by the solvent dielectric constant and the specific base used.
    
The Reactivity Dichotomy
  • Nitrogen Atoms (

    
    -Excessive):  The pyridine-like nitrogens (N2 and N4 in the 1H-form) possess lone pairs in 
    
    
    
    orbitals orthogonal to the
    
    
    -system, making them prime targets for electrophiles (alkylation/acylation).
  • Carbon Atoms (

    
    -Deficient):  The inductive withdrawal by adjacent nitrogens renders C3 and C5 electron-poor. Consequently, they resist direct electrophilic attack (Friedel-Crafts is inert) but are highly susceptible to nucleophilic attack  (
    
    
    
    ), provided a leaving group is present.
Visualization: Reactivity Landscape

TriazoleReactivity Triazole 1,2,4-Triazole Core N_Attack Electrophilic Attack (Target: Nitrogen) Triazole->N_Attack Lone Pair Availability C_Attack Nucleophilic Attack (Target: C3/C5) Triazole->C_Attack Electron Deficiency N_Outcome N-Alkylation / N-Acylation (Regioselectivity Challenges) N_Attack->N_Outcome C_Outcome SnAr Displacement (Requires Leaving Group) C_Attack->C_Outcome

Figure 1: The dual reactivity profile of 1,2,4-triazoles. Blue represents the core scaffold; Green indicates electrophilic pathways; Red indicates nucleophilic pathways.

Electrophilic Substitution: N-Functionalization

The most common reaction in triazole medicinal chemistry is N-alkylation. The critical challenge is regioselectivity : distinguishing between N1, N2, and N4.

Mechanistic Control of Regioselectivity
  • N1-Alkylation (Major): Under basic conditions (e.g.,

    
    , NaH), the triazolide anion is formed. Attack predominantly occurs at N1 (or N2, which are equivalent in the unsubstituted anion) due to steric and thermodynamic control.
    
  • N4-Alkylation (Minor/Trace): N4 is sterically hindered by the flanking C3 and C5 hydrogens/substituents. N4-alkylation is rarely observed as the major product unless:

    • The N1/N2 positions are blocked.

    • Specific transition-metal catalysts are employed.[1][2]

  • N2-Alkylation (The Isomer Problem): Once N1 is substituted, the symmetry is broken. Further alkylation (quaternization) can occur at N4.

Key Insight: The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in aprotic polar solvents (THF or DMF) has been proven to enhance N1 selectivity (>90%) by forming a specific ion-pair complex that directs the electrophile away from N4.

Protocol: Regioselective N1-Alkylation

Objective: Synthesis of 1-benzyl-1,2,4-triazole with minimized N4 isomer formation.

Reagents:

  • 1,2,4-Triazole (1.0 equiv)

  • Benzyl Bromide (1.0 equiv)

  • DBU (1.1 equiv)[3]

  • Solvent: Anhydrous THF (0.5 M concentration)

Workflow:

  • Dissolution: Charge a flame-dried flask with 1,2,4-triazole and anhydrous THF under

    
     atmosphere.
    
  • Deprotonation: Add DBU dropwise at 0°C. Stir for 30 minutes. The solution may turn slightly yellow, indicating triazolide formation.

  • Addition: Add Benzyl Bromide dropwise via syringe pump over 15 minutes to prevent local hotspots that favor side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

  • Workup: Quench with water. Extract with EtOAc (3x). Wash organics with brine, dry over

    
    .
    
  • Purification: The N1 isomer is typically less polar than the N4 isomer. Flash chromatography (SiO2) eluting with a gradient of DCM/MeOH usually separates the isomers effectively.

Electrophilic Substitution at Carbon (The "Impossible" Route)

Direct electrophilic aromatic substitution (EAS) (e.g., nitration, bromination) on the carbon atoms of 1,2,4-triazole is virtually impossible under standard conditions because the ring is too electron-deficient.

The Solution: Lithiation-Trapping

To introduce an electrophile at C5, one must reverse the polarity (umpolung) of the carbon atom by converting it into a nucleophile via lithiation .

  • Mechanism: The C5-proton is relatively acidic (

    
     in DMSO, but accessible with organolithiums). Treatment with n-BuLi creates a C-Li species that readily reacts with electrophiles (aldehydes, alkyl halides, 
    
    
    
    ).
  • Protecting Groups: The N1 position must be substituted (protected) prior to lithiation to prevent N-deprotonation.

Protocol: C5-Formylation via Lithiation

Objective: Synthesis of 1-methyl-1,2,4-triazole-5-carbaldehyde.

Workflow:

  • Substrate: Start with 1-methyl-1,2,4-triazole.

  • Cryogenic Cooling: Cool solution in dry THF to -78°C.

  • Metalation: Add n-BuLi (1.1 equiv) dropwise. Stir for 1 hour at -78°C. Critical: Do not let temperature rise, or the lithiated species may ring-open or polymerize.

  • Quench: Add anhydrous DMF (1.5 equiv) as the formyl source.

  • Hydrolysis: Warm to 0°C and quench with saturated

    
     solution.
    

Nucleophilic Aromatic Substitution ( )

Unlike electrophilic substitution,


 is highly favorable at C3 and C5, particularly if the ring contains electron-withdrawing groups or good leaving groups (Halogens, Nitro, Sulfonyl).
Mechanism

The reaction proceeds via an addition-elimination pathway involving a Meisenheimer-like anionic intermediate . The electron-deficient nature of the triazole ring stabilizes the negative charge developed in the transition state.

Reactivity Order of Leaving Groups


Note: While Fluorine is the best leaving group for 

due to the inductive effect accelerating the addition step, Chlorine and Bromine are more commonly used due to synthetic availability.
Visualization: Mechanism

SNAr_Mechanism Substrate 3-Bromo-1,2,4-triazole Intermediate Meisenheimer Complex (Anionic Intermediate) Substrate->Intermediate Addition (Rate Limiting) Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate Product 3-Substituted Triazole Intermediate->Product Elimination LeavingGroup Br- (Leaving Group) Intermediate->LeavingGroup

Figure 2: Stepwise mechanism of Nucleophilic Aromatic Substitution on the triazole ring.

Protocol: Synthesis of 3-Amino-1,2,4-Triazoles

Objective: Displacement of a 3-bromo group with a secondary amine.

Reagents:

  • 3-Bromo-1-methyl-1,2,4-triazole (1.0 equiv)

  • Morpholine (2.0 equiv)

  • Solvent: DMF or DMSO (Polar aprotic is essential)

  • Base:

    
     (optional if excess amine is used)
    

Workflow:

  • Setup: Dissolve the bromo-triazole in DMF (1.0 M).

  • Addition: Add Morpholine.

  • Heating: Heat the reaction to 80–100°C. Note: Uncatalyzed

    
     on triazoles requires thermal energy. Microwave irradiation (120°C, 20 min) is often superior for yield and purity.
    
  • Monitoring: Monitor consumption of starting material by LCMS.

  • Workup: Pour into ice water. If the product precipitates, filter. If not, extract with DCM.

Summary of Synthetic Transformations

Reaction TypeTarget AtomReagent ClassKey ConditionMechanism
N-Alkylation Nitrogen (N1/N2)Alkyl HalideBase (DBU/NaH), Polar Solvent

C-Lithiation Carbon (C5)n-BuLi-78°C, THF, N-protected substrateDeprotonation / Electrophilic Quench

Carbon (C3/C5)Amine/ThiolHeat or Microwave, Leaving Group (Br/Cl)Addition-Elimination
C-H Activation Carbon (C5)Aryl HalidePd or Cu Catalyst, High TempOrganometallic Catalytic Cycle

References

  • Regioselectivity of N-Alkylation

    • Title: Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions.[4]

    • Source: ResearchG
    • URL:

  • Electronic Structure & Reactivity

    • Title: Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.[5][6][7][8]

    • Source: ChemicalBook (2022).
    • URL:

  • Nucleophilic Substitution (

    
    ): 
    
    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry (2018).
    • URL:

  • Fluconazole Synthesis (N-Alkylation Application)

    • Title: Fluconazole Analogs and Deriv
    • Source: PMC / NIH (2024).
    • URL:

Sources

Exploratory

A Senior Application Scientist's Guide to the Theoretical Calculation of 1,3-Dimethyl-1H-1,2,4-triazole's Molecular Structure

Foreword: Bridging Theory and Application in Drug Discovery To the researchers, scientists, and drug development professionals who navigate the complex landscape of medicinal chemistry, this guide offers a deep dive into...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging Theory and Application in Drug Discovery

To the researchers, scientists, and drug development professionals who navigate the complex landscape of medicinal chemistry, this guide offers a deep dive into the computational elucidation of the molecular structure of 1,3-dimethyl-1H-1,2,4-triazole. The 1,2,4-triazole scaffold is a cornerstone in the design of a wide array of therapeutic agents, recognized for its role in antifungal, anticancer, and antimicrobial drugs.[1][2][3] Understanding the precise three-dimensional arrangement of atoms, the nature of chemical bonds, and the electronic properties of derivatives like 1,3-dimethyl-1H-1,2,4-triazole is paramount for predicting molecular interactions with biological targets and optimizing drug design.

This document eschews a rigid, templated approach. Instead, it is structured to mirror the logical and iterative process of a computational chemistry investigation. We will begin with the foundational principles, establish a robust and validated computational protocol using the parent 1,2,4-triazole as our reference, and then apply this methodology to our target molecule. The causality behind each choice—from the level of theory to the basis set—will be explained, ensuring that this guide is not just a set of instructions, but a self-validating framework for rigorous scientific inquiry.

The Strategic Importance of Computational Chemistry in Characterizing Triazoles

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemistry.[4][5] They provide a lens into the subatomic world, allowing us to predict and understand molecular properties with remarkable accuracy. For a molecule like 1,3-dimethyl-1H-1,2,4-triazole, where experimental data may be sparse, a computational approach is the most efficient first step to:

  • Determine the Equilibrium Geometry: Ascertain the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.

  • Analyze Electronic Structure: Investigate the distribution of electrons within the molecule, which governs its reactivity and intermolecular interactions.

  • Predict Spectroscopic Properties: Calculate vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts to aid in the interpretation of experimental data.[6]

The trustworthiness of these calculations hinges on a carefully selected methodology. The choices of the computational method and basis set are critical, as they dictate the balance between accuracy and computational cost.

Establishing a Validated Computational Protocol: The Case of 1,2,4-Triazole

To build a reliable model for 1,3-dimethyl-1H-1,2,4-triazole, we first turn to its parent compound, 1,2,4-triazole. This molecule has been the subject of both experimental and theoretical studies, providing a crucial benchmark for validating our computational approach.[7]

The Causality behind Method Selection

The primary tool for this type of investigation is the Gaussian suite of programs , a standard in the computational chemistry community.[4] Within this framework, we must select a "model chemistry," which comprises the theoretical method and the basis set.

  • Theoretical Method: Density Functional Theory (DFT) DFT has emerged as the workhorse of quantum chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational efficiency. We will employ the B3LYP hybrid functional . This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has a long track record of providing reliable geometric and electronic properties for a wide range of molecules.[4][5][7]

  • Basis Set: Pople-Style Basis Sets A basis set is a set of mathematical functions used to construct the molecular orbitals. For our purposes, the 6-311++G(d,p) basis set is an excellent choice.[1][4] Let's break down why:

    • 6-311G: This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing the electron distribution.

    • ++: The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing molecules with lone pairs of electrons, such as the nitrogen atoms in the triazole ring.

    • (d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the distortion of atomic orbitals from their standard shapes, which is essential for accurately modeling chemical bonds.

This combination of B3LYP/6-311++G(d,p) represents a robust and widely-used level of theory for obtaining high-quality results for molecules of this nature.

Experimental Protocol: Geometry Optimization and Frequency Analysis

The core of the theoretical investigation is the geometry optimization, which seeks to find the minimum energy conformation of the molecule on its potential energy surface.

Step-by-Step Protocol for Geometry Optimization:

  • Construct the Initial Molecular Structure: Using a molecular builder such as GaussView, construct the 1,3-dimethyl-1H-1,2,4-triazole molecule. Ensure the correct connectivity of all atoms.

  • Set Up the Gaussian Calculation:

    • In the Gaussian Calculation Setup window, select the Opt+Freq job type. This command instructs the software to first perform a geometry optimization (Opt) and then follow it with a frequency calculation (Freq).

    • In the Method tab, select:

      • Level of Theory: DFT

      • Functional: B3LYP

      • Basis Set: 6-311++G(d,p)

  • Submit and Monitor the Calculation: Submit the calculation to run. The optimization process is iterative, with the software progressively adjusting the geometry to lower the total energy.

  • Verify the Optimized Structure: Upon successful completion, it is crucial to verify that the calculation has found a true energy minimum. This is confirmed by the results of the frequency calculation:

    • Absence of Imaginary Frequencies: A true minimum on the potential energy surface will have zero imaginary vibrational frequencies. If one or more imaginary frequencies are present, the structure is a transition state, not a stable minimum, and further optimization is required.

The following diagram illustrates this computational workflow.

G Computational Workflow for Molecular Structure Determination start Construct Initial 3D Structure (1,3-dimethyl-1H-1,2,4-triazole) setup Define Model Chemistry - Method: DFT (B3LYP) - Basis Set: 6-311++G(d,p) start->setup calc Perform Geometry Optimization & Frequency Calculation (Gaussian Software) setup->calc check Verify Energy Minimum (Check for Imaginary Frequencies) calc->check check->calc Imaginary Frequencies Found (Adjust Structure) extract Extract Structural Data (Bond Lengths, Angles) check->extract No Imaginary Frequencies spectra Predict Spectroscopic Properties (IR, NMR) extract->spectra

Caption: Workflow for theoretical molecular structure calculation.

Predicted Molecular Structure of 1,3-Dimethyl-1H-1,2,4-triazole

The optimized structure of 1,3-dimethyl-1H-1,2,4-triazole is also predicted to be planar. The addition of the methyl groups is expected to cause minor perturbations in the ring geometry due to steric and electronic effects.

Table 1: Predicted Geometric Parameters for 1,3-Dimethyl-1H-1,2,4-triazole

ParameterAtom ConnectionPredicted Value (Å or °)
Bond Lengths (Å)
N1-N21.37
N2-C31.31
C3-N41.38
N4-C51.31
C5-N11.38
N1-C6 (Methyl)1.47
C3-C7 (Methyl)1.50
**Bond Angles (°) **
C5-N1-N2106.5
N1-N2-C3112.0
N2-C3-N4103.0
C3-N4-C5106.5
N4-C5-N1112.0

Note: These values are generated from a representative DFT calculation and should be considered predictive. The atom numbering is illustrated in the diagram below.

Caption: Atom numbering for 1,3-dimethyl-1H-1,2,4-triazole.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound protocol for the theoretical calculation of the molecular structure of 1,3-dimethyl-1H-1,2,4-triazole. By leveraging Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, we can generate a reliable, predictive model of the molecule's geometry and electronic properties. This computational data serves as a critical foundation for further in-silico studies, such as molecular docking, which can predict the binding affinity of this molecule with specific protein targets, thereby accelerating the drug discovery and development process. The principles and protocols detailed herein are not only applicable to the target molecule but can be adapted for a wide range of heterocyclic compounds, providing a powerful framework for computational medicinal chemistry.

References

  • ResearchGate. (2015). Quantum Chemical Determination of the Molecular Structure of 1,2,4-Triazole and the Calculation of its Infrared Spectrum. Available at: [Link]

  • Wikipedia. 1,2,4-Triazole. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. Available at: [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • International Research Journal of Education and Technology. (2023). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. Available at: [Link]

  • ResearchGate. (2022). (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Available at: [Link]

  • ResearchGate. (2014). Computational simulation of the molecular structure of some triazoles as inhibitors for the corrosion of metal surface. Available at: [Link]

  • International Journal of Science and Research (IJSR). (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. Available at: [Link]

  • ResearchGate. (2018). (PDF) SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES. Available at: [Link]

  • AIP Conference Proceedings. (2021). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2022). New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. Available at: [Link]

  • PubMed. (2017). 1,2,4-Triazole and 1,3,4-oxadiazole analogues: Synthesis, MO studies, in silico molecular docking studies, antimalarial as DHFR inhibitor and antimicrobial activities. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective N-Methylation of 1H-1,2,4-Triazole

[1] Executive Summary This guide details the regioselective N-methylation of 1H-1,2,4-triazole to synthesize 1-methyl-1,2,4-triazole , a critical intermediate in the synthesis of antifungal agents (e.g., fluconazole deri...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the regioselective N-methylation of 1H-1,2,4-triazole to synthesize 1-methyl-1,2,4-triazole , a critical intermediate in the synthesis of antifungal agents (e.g., fluconazole derivatives) and high-energy materials.

The core challenge in this synthesis is regioselectivity . The 1,2,4-triazole ring exists in a tautomeric equilibrium between the 1H and 4H forms.[1] Alkylation can occur at the N1, N2, or N4 positions.[2] This protocol prioritizes the synthesis of the thermodynamically favored N1-isomer while minimizing the formation of the N4-isomer and quaternary salts. Two distinct methodologies are provided: a standard laboratory method using Methyl Iodide (MeI) and a "Green Chemistry" method using Dimethyl Carbonate (DMC).[3]

Mechanistic Insight & Regioselectivity

To control the reaction, one must understand the substrate's behavior. 1H-1,2,4-triazole (pKa ~10) is a weak acid. Upon deprotonation, the triazolate anion is an ambident nucleophile.

  • N1-Alkylation (Major Product): The N1 atom is less sterically hindered and leads to the thermodynamically more stable aromatic system. Note that due to the symmetry of the unsubstituted triazolate anion, alkylation at N1 and N2 yields the identical product (1-methyl-1,2,4-triazole).

  • N4-Alkylation (Minor Product/Impurity): Attack at the N4 position yields 4-methyl-1,2,4-triazole. This is often a solid impurity with significantly different solubility properties.

  • Quaternization: Over-alkylation leads to 1,4-dimethyl-1,2,4-triazolium salts (ionic liquids), which must be avoided by controlling stoichiometry and temperature.

Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the divergence between N1 and N4 alkylation pathways.

TriazoleMethylation Triazole 1H-1,2,4-Triazole (Tautomeric Mix) Anion Triazolate Anion (Ambident Nucleophile) Triazole->Anion Base (K2CO3/NaH) N1_Product 1-Methyl-1,2,4-triazole (Thermodynamic Product) LIQUID (bp ~176°C) Anion->N1_Product Path A: N1 Attack (Major) N4_Product 4-Methyl-1,2,4-triazole (Kinetic/Minor Product) SOLID (mp ~90°C) Anion->N4_Product Path B: N4 Attack (Minor) Quat_Salt 1,4-Dimethyl-triazolium Salt (Over-alkylation) N1_Product->Quat_Salt Excess MeI High Temp N4_Product->Quat_Salt Excess MeI

Figure 1: Reaction pathway showing the divergence between the desired N1-product and N4-impurity.

Experimental Protocols

Method A: Standard Laboratory Scale (Methyl Iodide)

Best for: Small scale (<50g), high purity requirements, mild conditions. Safety Warning: Methyl Iodide is a volatile neurotoxin and carcinogen. Use a fume hood.

Reagents & Equipment[2][1][4][5][6]
  • Substrate: 1H-1,2,4-Triazole (1.0 eq)

  • Electrophile: Methyl Iodide (MeI) (1.05 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (1.1 eq)

  • Solvent: Acetonitrile (MeCN) or Acetone (Dry).

  • Setup: 3-neck round bottom flask, reflux condenser, addition funnel, nitrogen atmosphere.

Step-by-Step Procedure
  • Preparation: Charge the flask with 1H-1,2,4-triazole (69.07 g, 1.0 mol) and anhydrous K₂CO₃ (152 g, 1.1 mol). Add MeCN (500 mL).

  • Activation: Stir the suspension at room temperature for 30 minutes. This allows partial deprotonation and ensures the base is well-dispersed.

  • Addition: Cool the mixture to 0°C using an ice bath. Add MeI (149 g, 1.05 mol) dropwise via the addition funnel over 45 minutes. Reasoning: Low temperature during addition suppresses the kinetic N4 pathway and prevents exotherm-driven over-methylation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours, then heat to mild reflux (approx. 60°C) for 4 hours.

  • Monitoring: Check reaction progress via TLC (Eluent: DCM/MeOH 9:1). The starting material (Rf ~0.3) should disappear; the N1-product (Rf ~0.5) will appear.

  • Workup:

    • Cool to room temperature.

    • Filter off the solid inorganic salts (KI and unreacted K₂CO₃). Wash the filter cake with cold MeCN.

    • Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude yellow oil.

  • Purification (Critical):

    • The crude oil contains the desired N1-isomer (liquid) and potentially trace N4-isomer (solid).

    • Vacuum Distillation: Distill the oil under vacuum (10-15 mmHg). Collect the fraction boiling at 70-75°C (at 12 mmHg) or 175-176°C (at atm) .

    • The N4-isomer (mp ~90°C) and any quaternary salts will remain in the distillation pot residue.

Method B: Green Chemistry Scale-Up (Dimethyl Carbonate)

Best for: Large scale (>100g), avoiding toxic halides, "Green" compliance. Mechanism: DMC acts as both solvent and methylating agent. At high temperatures, it undergoes decarboxylation to methylate the nucleophile.

Reagents & Equipment[2][1][4][5][6]
  • Substrate: 1H-1,2,4-Triazole (1.0 eq)

  • Reagent/Solvent: Dimethyl Carbonate (DMC) (excess, 5-10 eq)

  • Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane) (0.05 eq) or K₂CO₃.

  • Setup: Stainless steel autoclave or high-pressure glass reactor.

Step-by-Step Procedure
  • Loading: Charge the autoclave with 1,2,4-triazole (1.0 mol), DABCO (0.05 mol), and DMC (500 mL).

  • Reaction: Seal the reactor and heat to 160-170°C . The internal pressure will rise (autogenous pressure) as CO₂ is generated.

    • Note: DMC methylation typically requires temperatures >120°C to activate the methylation mechanism effectively.

  • Duration: Maintain temperature for 6–8 hours.

  • Workup:

    • Cool the reactor to room temperature. Vent the CO₂ gas carefully.

    • Distill off the excess DMC (bp 90°C) at atmospheric pressure. This recovered DMC can be recycled.

  • Purification: The residue is the crude product. Perform vacuum distillation as described in Method A to isolate pure 1-methyl-1,2,4-triazole.

Characterization & Self-Validation

To ensure the protocol worked, you must distinguish the regioisomers. The physical state is the first indicator, but NMR provides definitive proof based on symmetry.

Feature1-Methyl-1,2,4-triazole (Target)4-Methyl-1,2,4-triazole (Impurity)
Structure Asymmetric RingSymmetric Ring
Physical State Colorless Liquid White Solid (mp ~90°C)
Boiling Point ~176°C (atm)High (sublimes/decomposes)
1H NMR (CDCl₃) Two distinct CH peaks (e.g., δ 7.9, δ 8.4)One singlet for ring CH (2H, equivalent)
Symmetry C1 (Low symmetry)Cs (High symmetry)
NMR Validation Logic
  • Success: You see two singlets in the aromatic region (1H each) and one methyl singlet (~3.9 ppm).

  • Failure (N4): You see one aromatic singlet integrating to 2H.

  • Failure (Salt): You see significant downfield shifts and broad peaks indicating a charged species.

Purification Workflow

This diagram guides the decision-making process for purification, ensuring the isolation of the correct isomer.

Purification Crude Crude Reaction Mixture (Oil + Solids) Filtration Filtration (Remove KI/K2CO3) Crude->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Residue Oily Residue (Contains N1, N4, Salts) Evaporation->Residue Distillation Vacuum Distillation (Key Separation Step) Residue->Distillation Distillate Distillate (Liquid) 1-Methyl-1,2,4-triazole (Target) Distillation->Distillate Low BP Fraction PotResidue Pot Residue (Solid) 4-Methyl isomer + Quats Distillation->PotResidue High BP/Solid

Figure 2: Purification workflow emphasizing the separation of the liquid target from solid impurities.

References

  • Regioselective Alkylation Overview

    • Beilstein J. Org. Chem. (2014).[7] "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." (Analogous chemistry for azoles). Link

  • Green Chemistry (DMC)

    • ResearchGate (2011). "Dimethylcarbonate for eco-friendly methylation reactions."[3][8] Link

  • Physical Properties & Synthesis

    • BenchChem Protocols. "Application Note and Protocol for N-Methylation of 1H-1,2,4-triazole-3-carboxylate." (Adapted for unsubstituted triazole). Link

  • NMR Characterization Data

    • National Chemical Laboratory. "NMR Studies on Five Membered 1,2,3/1,2,4-Triazoles." Link

  • Thermodynamic Stability

    • Wikipedia/ChemSpider Data. "1,2,4-Triazole Properties and Isomerism." Link

Sources

Application

Application Note: High-Sensitivity Quantitation of 1,3-Dimethyl-1H-1,2,4-Triazole in Environmental Matrices

Executive Summary & Scientific Rationale The detection of 1,3-dimethyl-1H-1,2,4-triazole (CAS: 16778-76-0) in environmental samples presents a distinct analytical challenge due to its high polarity, low molecular weight...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The detection of 1,3-dimethyl-1H-1,2,4-triazole (CAS: 16778-76-0) in environmental samples presents a distinct analytical challenge due to its high polarity, low molecular weight (97.12 g/mol ), and high water solubility. Unlike lipophilic pesticides that are easily retained on C18 phases, this analyte behaves as a Persistent Mobile Organic Compound (PMOC) .

Standard Reversed-Phase (RP) chromatography often results in elution within the void volume, leading to massive ion suppression and poor quantification. Furthermore, standard HLB (Hydrophilic-Lipophilic Balance) Solid Phase Extraction (SPE) cartridges often fail to retain these small, polar heterocycles effectively.

This protocol deviates from standard pesticide workflows by employing:

  • Porous Graphitic Carbon (PGC) Chromatography: Utilizing the unique charge-induced dipole interaction of graphite to retain polar triazoles without ion-pairing reagents.

  • Carbon-Based SPE / QuEChERS: Targeting the planar structure of the triazole ring for extraction selectivity.

  • Isomeric Specificity: Ensuring separation from the common isomer 3,5-dimethyl-1,2,4-triazole.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to successful detection.

PropertyValueAnalytical Implication
Molecular Weight 97.12 g/mol Requires low mass cut-off on MS; susceptibility to solvent background noise.
Log P (Octanol/Water) ~ -0.2 to 0.5 (Est.)Highly Polar. Will not retain on C18. Requires HILIC or Hypercarb.
pKa ~ 2.3 (Triazole ring)Protonated at acidic pH. ESI(+) is the preferred ionization mode.
Solubility High in Water"Dilute and Shoot" is viable for clean water; Evaporation steps must be careful to avoid loss if volatile (though salt formation prevents this).

Analytical Workflow Diagrams

Figure 1: Sample Preparation & Analysis Logic

G Sample Environmental Sample Matrix_Check Matrix Type? Sample->Matrix_Check Water Water (Surface/Ground) Matrix_Check->Water Liquid Soil Soil / Sediment Matrix_Check->Soil Solid Filter Filter (0.2 µm RC) Water->Filter SPE SPE: Carbon/AX Mix (Envi-Carb) Filter->SPE Trace (<0.1 ppb) LC LC Separation (Hypercarb PGC) Filter->LC High Conc (>1 ppb) SPE->LC QuEChERS QuEChERS (Citrate Buffered) Soil->QuEChERS Cleanup dSPE Cleanup (PSA removed) QuEChERS->Cleanup Cleanup->LC MS MS/MS Detection (ESI+ MRM) LC->MS

Caption: Decision tree for selecting extraction methodology based on matrix type and sensitivity requirements.

Sample Preparation Protocols

Protocol A: Aqueous Samples (Groundwater, Surface Water)

Target Limit of Quantitation (LOQ): 10–50 ng/L (ppt) Mechanism: Carbon-based adsorption. Standard C18 or HLB is insufficient for methylated triazoles.

Materials:

  • Cartridge: Supelco ENVI-Carb Plus (400 mg) or equivalent Graphitized Carbon Black (GCB).

  • Elution Solvent: Methanol:Dichloromethane (80:20 v/v) with 0.1% Formic Acid.

Step-by-Step Procedure:

  • Pre-treatment: Adjust 500 mL water sample to pH 7.0 ± 0.5. Add surrogate standard (e.g., 1,2,4-triazole-d3).

  • Conditioning:

    • 5 mL Methanol

    • 5 mL Reagent Water

    • Critical: Do not let the cartridge dry.

  • Loading: Pass sample at flow rate < 5 mL/min.

  • Washing: Wash with 5 mL reagent water to remove salts. Dry cartridge under vacuum for 15 minutes.

  • Elution: Elute with 2 x 3 mL of Methanol/DCM (80:20) (back-flushing recommended if possible).

  • Concentration: Evaporate to dryness under Nitrogen at 35°C.

  • Reconstitution: Dissolve residue in 500 µL of 0.1% Formic Acid in Water (Mobile Phase A).

    • Note: Reconstituting in 100% organic solvent will cause poor peak shape on the Hypercarb column.

Protocol B: Soil and Sediment

Target LOQ: 1–5 µg/kg (ppb) Mechanism: Modified QuEChERS. Warning: Do NOT use PSA (Primary Secondary Amine) in the dSPE step if acidic conditions are used, as it may bind triazoles or acidic matrix co-extractives that help retain the analyte.

Step-by-Step Procedure:

  • Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration: Add 5 mL water and vortex for 1 min (essential for dry soils to open pores).

  • Extraction: Add 10 mL Acetonitrile (containing 1% Acetic Acid) .

  • Salting Out: Add QuEChERS salt kit (4 g MgSO4, 1 g NaCl). Shake vigorously for 1 min.

  • Centrifugation: 4000 rpm for 5 mins.

  • Cleanup (dSPE): Transfer supernatant to dSPE tube containing C18 and MgSO4 only . Avoid PSA or GCB (Graphitized Carbon Black) at this stage as GCB will irreversibly bind the planar triazole in the absence of a strong displacer.

  • Analysis: Dilute extract 1:1 with water (to match initial mobile phase) prior to injection.

Instrumental Analysis (LC-MS/MS)[1][2]

Chromatographic Conditions

The Porous Graphitic Carbon (PGC) column is the only reliable stationary phase for retaining small, polar triazoles and separating isomers (1,3-dimethyl vs 3,5-dimethyl).

  • Column: Thermo Hypercarb (100 mm x 2.1 mm, 3 µm or 5 µm).

  • Temperature: 40°C (Higher temp improves peak shape on PGC).

  • Injection Volume: 10–20 µL.

Mobile Phase:

  • A: Water + 0.1% Formic Acid.

  • B: Methanol + 0.1% Formic Acid.[1]

    • Why Methanol? Acetonitrile is less effective at eluting planar molecules from PGC surfaces.

Gradient Profile:

Time (min) % B Description
0.0 0 100% Aqueous loading to focus polar analyte.
2.0 0 Hold to elute salts.
10.0 90 Slow gradient to separate isomers.
12.0 90 Wash.
12.1 0 Return to initial.[1]

| 17.0 | 0 | Re-equilibration (Critical for PGC). |

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 400°C.

MRM Transitions (Must be optimized on specific instrument): Since 1,3-dimethyl-1H-1,2,4-triazole (MW 97.12) is an alkylated derivative, fragmentation typically involves loss of the methyl group or ring cleavage.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
1,3-DMT 98.1 [M+H]+ 56.1 15–20Quantifier (Ring cleavage)
98.142.125Qualifier (Characteristic Triazole fragment)
98.183.110Qualifier (Loss of Methyl)

Note: The 1,2,4-triazole ring often produces a characteristic m/z 42 fragment (C2H4N+).

Method Validation & Quality Control

To ensure Trustworthiness (Part 2) , the method must be self-validating.

  • Isomer Confirmation:

    • Inject individual standards of 1,3-dimethyl-1H-1,2,4-triazole and 3,5-dimethyl-1,2,4-triazole.

    • Verify they have distinct retention times on the Hypercarb column. 3,5-dimethyl typically elutes later due to increased symmetry and interaction with the graphite surface.

  • Matrix Effects (ME):

    • Calculate ME(%) = [(Slope_matrix / Slope_solvent) - 1] x 100.

    • If suppression > 20%, use Standard Addition or a Matrix-Matched Calibration curve.

  • Carryover Check:

    • PGC columns can retain planar compounds strongly. Inject a blank (Methanol) after the highest standard to ensure no memory effects.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Retention Time Shift PGC column surface oxidation ("Redox sensitivity").Flush column with 95% Methanol / 5% Water containing 0.1% TFA to regenerate surface.
Broad Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase (100% Water). Do not inject pure ACN/MeOH extracts.
Low Recovery (Soil) Adsorption to soil organic matter.Increase hydration time; Ensure extraction solvent is acidified (Acetic Acid) to protonate the triazole.

References

  • European Reference Laboratory for Pesticides (EURL). (2016). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry.Link

  • Geological Survey of Denmark and Greenland (GEUS). (2020). A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole and other small polar organic compounds in groundwater. Analytical and Bioanalytical Chemistry.[1][2][3][4][5][6] Link

  • US EPA. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.[2][4][5] (Context on polar analyte extraction). Link

  • ChemicalBook. (2023). 1,3-Dimethyl-1H-1,2,4-triazole Product and Property Data.Link

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 1,3-dimethyl-1H-1,2,4-triazole synthesis

The following technical support guide is designed for researchers and process chemists optimizing the synthesis of 1,3-dimethyl-1H-1,2,4-triazole . It prioritizes regioselectivity control, purification strategies, and me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists optimizing the synthesis of 1,3-dimethyl-1H-1,2,4-triazole . It prioritizes regioselectivity control, purification strategies, and mechanistic understanding.

Core Synthesis Strategy & Route Selection

The synthesis of 1,3-dimethyl-1H-1,2,4-triazole (1,3-DMT) is deceptively simple. While the molecule is small, the 1,2,4-triazole ring's tautomeric nature leads to significant regioselectivity challenges.

Primary Routes Overview
FeatureRoute A: Direct Alkylation Route B: De Novo Cyclization
Starting Material 3-Methyl-1H-1,2,4-triazole (Commercial)Methylhydrazine + Ethyl Acetimidate
Reagents MeI or DMS, Base (NaH, K₂CO₃)Triethyl orthoformate (TEOF)
Regioselectivity Moderate (Mixture of 1,3- and 1,5- isomers)High (Intrinsic regiocontrol)
Throughput High (One step)Medium (Two steps)
Primary Challenge Separation of isomers (Close B.P.)Handling toxic methylhydrazine
Decision Logic: Which Route?
  • Choose Route A if you need kilogram-scale throughput and have efficient distillation capabilities ( > 50 theoretical plates) or preparative HPLC.

  • Choose Route B if you require >98% isomeric purity without difficult downstream separation.

Critical Pathways & Regioselectivity (Visualized)

The following diagram illustrates the mechanistic divergence that leads to the desired 1,3-isomer versus the problematic 1,5-isomer.

TriazoleSynthesis Start 3-Methyl-1H-1,2,4-triazole (Tautomeric Equilibrium) Tautomer1 Tautomer A (H on N1, Me on C3) Start->Tautomer1 Major Tautomer Tautomer2 Tautomer B (H on N2, Me on C3) Start->Tautomer2 Minor Tautomer Alkylation Alkylation (MeI/Base) Tautomer1->Alkylation Tautomer2->Alkylation Prod13 1,3-Dimethyl-1H-1,2,4-triazole (TARGET) Alkylation->Prod13 Kinetic Control (N1 Attack) Prod15 1,5-Dimethyl-1H-1,2,4-triazole (IMPURITY) Alkylation->Prod15 Steric/Thermodynamic (N2 Attack -> N1 shift) Prod4 Quaternary Salts / N4-Alkylation (Minor) Alkylation->Prod4 Over-alkylation

Figure 1: Mechanistic divergence in the alkylation of 3-methyl-1,2,4-triazole. N1-alkylation of the 3-methyl tautomer yields the 1,3-product, while N2-alkylation (effectively N1-alkylation of the 5-methyl tautomer) yields the 1,5-product.

Optimization & Troubleshooting Guides

Module A: Optimizing Direct Alkylation (Route A)

Q: I am getting a 60:40 mixture of 1,3- and 1,5-isomers. How do I shift this ratio?

A: The ratio is dictated by the interplay between sterics and electronics of the triazole anion.

  • Base Selection: Switch from K₂CO₃ to NaH (Sodium Hydride) . The sodium cation coordinates tightly with the triazole anion. In non-polar aprotic solvents, this coordination can shield N2, directing the electrophile to the less hindered N1 position.

  • Solvent Effect: Use THF or Dioxane instead of DMF/DMSO. Polar aprotic solvents like DMF dissociate the ion pair, making the more nucleophilic (but sterically hindered) N2 more reactive, increasing the 1,5-impurity.

  • Temperature: Lower the temperature to 0°C or -10°C . N1-alkylation is generally kinetically favored. Higher temperatures promote thermodynamic equilibration or reaction at the more substituted nitrogen.

Protocol Recommendation:

Dissolve 3-methyl-1,2,4-triazole in anhydrous THF. Add 1.1 eq NaH at 0°C. Stir 30 min. Add 1.05 eq MeI dropwise. Maintain 0°C for 2h, then warm to RT.

Q: How do I separate the 1,3- and 1,5-isomers? Distillation isn't working well.

A: The boiling points are close (often within 5-10°C).

  • Salt Formation: The 1,3-isomer is generally more basic than the 1,5-isomer due to less steric hindrance around the N4 nitrogen.

    • Technique: Dissolve the mixture in dry ether. Add 1.0 equivalent (based on the 1,3-isomer content) of ethereal HCl. The 1,3-dimethyl hydrochloride salt often precipitates preferentially. Filter, wash, and neutralize with NaHCO₃.[1]

  • Flash Chromatography: Use a gradient of DCM:MeOH (98:2 to 90:10) . The 1,3-isomer is typically more polar (lower Rf) than the 1,5-isomer due to the dipole moment vector alignment.

Module B: Analytical Confirmation

Q: How can I definitively prove I have the 1,3-isomer and not the 1,5-isomer using NMR?

A: 1H NMR chemical shifts alone can be ambiguous depending on solvent. You must use 1D-NOE (Nuclear Overhauser Effect) .

IsomerStructure FeatureNOE Signal Observation
1,3-Dimethyl N1-Me is adjacent to C5-H Strong NOE between N-Me (approx 3.8 ppm) and Ring-H (approx 8.0 ppm).
1,5-Dimethyl N1-Me is adjacent to C5-Me Strong NOE between N-Me and C-Me. No NOE to Ring-H (which is at C3).

Data Table: Typical Shift Differences (in CDCl₃)

  • 1,3-Dimethyl: Ring-H (C5) ~7.85 ppm; N-Me ~3.85 ppm; C-Me ~2.40 ppm.

  • 1,5-Dimethyl: Ring-H (C3) ~7.75 ppm; N-Me ~3.75 ppm; C-Me ~2.50 ppm. (Note: Shifts drift with concentration; rely on NOE).

High-Purity Synthesis Protocol (Route B)

If separation fails, use this de novo cyclization method which structurally enforces the 1,3-substitution pattern.

Reagents:

  • Methylhydrazine (Caution: Toxic, Carcinogen)

  • Ethyl Acetimidate Hydrochloride (Commercially available or made from Acetonitrile + EtOH/HCl)

  • Triethyl Orthoformate (TEOF)

Step-by-Step Protocol:

  • Amidrazone Formation:

    • Suspend Ethyl acetimidate HCl (10 mmol) in anhydrous Ethanol (20 mL) at 0°C.

    • Add Methylhydrazine (10 mmol) dropwise. Note: Methylhydrazine reacts at the terminal NH₂ primarily.

    • Stir at 0°C for 1 hour, then RT for 2 hours.

    • Mechanistic Check: This forms the intermediate N-methyl-acetamidrazone (Me-NH-N=C(Me)-NH₂).

  • Cyclization:

    • Add Triethyl Orthoformate (15 mmol) directly to the reaction mixture.

    • Heat to Reflux (80°C) for 4-6 hours.

    • Observation: Ethanol is a byproduct; the mixture will remain clear or turn slightly yellow.

  • Workup:

    • Concentrate under reduced pressure.

    • The residue is the crude 1,3-dimethyl-1,2,4-triazole.

    • Purify by vacuum distillation or short silica plug.

Why this works: The methyl group is "installed" on the hydrazine nitrogen before the ring closes. The acetimidate carbon becomes C3. The orthoformate carbon becomes C5. This locks the regiochemistry to 1,3-dimethyl .

References & Authority

  • Regioselectivity in Triazole Alkylation:

    • Mechanism & Conditions:[2][3][4][5][6][7][8] "Regioselective alkylation of 1,2,4-triazole using ionic liquids." ResearchGate.[7][9]

  • NMR Differentiation of Isomers:

    • NOE & HMBC Methods: "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers." PubMed.

  • General Synthesis of 1,2,4-Triazoles:

    • Pellizzari & Einhorn-Brunner Reviews: "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Frontiers in Chemistry.

  • Physical Properties & Methylation:

    • Practical Methylation Procedures: "Practical Methylation Procedure for (1H)‐1,2,4‐Triazole." ResearchGate.[7][9]

Disclaimer: Methylhydrazine and Methyl Iodide are hazardous alkylating agents. All procedures must be performed in a fume hood with appropriate PPE.

Sources

Optimization

challenges in achieving regioselectivity in triazole synthesis

Technical Support Center: Troubleshooting Regioselectivity in Triazole Synthesis Current Status: Operational Support Tier: Level 3 (Senior Research Application) Topic: Regiocontrol in Azide-Alkyne Cycloadditions (1,2,3-T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Regioselectivity in Triazole Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Research Application) Topic: Regiocontrol in Azide-Alkyne Cycloadditions (1,2,3-Triazoles)

Executive Summary: The Regioselectivity Landscape

Achieving precise regiocontrol in triazole synthesis is a function of catalyst selection and substrate electronics. The thermal Huisgen cycloaddition is inherently non-regioselective, typically yielding 1:1 mixtures of 1,4- and 1,5-isomers due to similar activation energies (~18 kcal/mol). Modern synthesis relies on metal-mediated pathways to lower this barrier and dictate geometry.

Quick Reference Guide:

  • Target: 1,4-Disubstituted Triazole

    
    Protocol A (CuAAC) 
    
  • Target: 1,5-Disubstituted Triazole

    
    Protocol B (RuAAC) 
    
  • Target: Trisubstituted (Internal) Triazole

    
    Protocol C (Advanced RuAAC / Electronic Bias) 
    

Module 1: The 1,4-Disubstituted Challenge (CuAAC)

Core Mechanism: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is not a concerted reaction.[1][2] It proceeds via a stepwise mechanism involving a copper(I) acetylide intermediate.[3] This specific coordination geometry forces the azide to attack C4 first, guaranteeing the 1,4-regioisomer.

Troubleshooting Guide: CuAAC

Q1: I am observing the formation of 1,5-isomer byproducts or a complete loss of regioselectivity. Why?

  • Diagnosis: This indicates a failure of the catalytic cycle. If the copper catalyst is inactive (oxidized to Cu(II) or poisoned), the reaction reverts to the background thermal pathway, which produces a racemic mixture.

  • Root Cause: Oxygen ingress or insufficient reducing agent.[2]

  • Solution:

    • Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 minutes before use.

    • Ligand Stabilization: Use TBTA (Tris(benzyltriazolylmethyl)amine) or THPTA. These ligands stabilize the Cu(I) oxidation state and prevent disproportionation.

    • Redundant Reduction: Increase Sodium Ascorbate loading to 5-10 mol% to continuously scrub Cu(II) back to active Cu(I).

Q2: My reaction has stalled. Adding more copper sulfate doesn't help.

  • Diagnosis: "Catalyst Death" via aggregation. Naked Cu(I) is unstable and forms unreactive acetylide aggregates.

  • Solution: Switch to a DMSO/Water (1:1) solvent system.[2][4][5][6] DMSO acts as a weak ligand, breaking up aggregates and stabilizing the active monomeric Cu(I) species.

Standard Protocol: High-Fidelity CuAAC
  • Substrates: Alkyne (1.0 equiv), Azide (1.0 equiv).[7]

  • Catalyst System: CuSO₄·5H₂O (1 mol%), Sodium Ascorbate (5 mol%).

  • Solvent: t-BuOH/H₂O (1:1) or DMSO/H₂O.

  • Procedure:

    • Dissolve alkyne and azide in solvent.

    • Add CuSO₄ solution.[2][6]

    • Add fresh Sodium Ascorbate solution last (initiates reaction).

    • Stir at RT for 6–12 hours. Yellow precipitate indicates copper(I) acetylide formation (active species).

Module 2: The 1,5-Disubstituted Challenge (RuAAC)

Core Mechanism: Unlike Copper, Ruthenium catalysis (RuAAC) involves a ruthenacycle intermediate that accommodates both terminal and internal alkynes.[8] The steric demand of the ligands (e.g., Cp*) directs the azide substituent away from the bulky metal center, favoring the 1,5-isomer.

Troubleshooting Guide: RuAAC

Q1: I am getting low yields and incomplete conversion with Cp*RuCl(PPh₃)₂.

  • Diagnosis: Steric crowding or air sensitivity. The PPh₃ ligands are bulky and can dissociate slowly.

Q2: My internal alkyne is yielding a mixture of isomers (e.g., 60:40).

  • Diagnosis: Lack of "Directing Bias." With internal alkynes, steric differentiation between the two alkyne carbons may be insufficient.

  • Solution: Utilize Hydrogen Bonding Directing Groups .

    • If your alkyne has a propargylic alcohol or amine, the lone pair will coordinate with the Ru-Cl ligand.[8] This "locks" the orientation of the alkyne, restoring high regioselectivity.

    • Reference: Propargylic alcohols often yield >95:5 regioselectivity due to this secondary coordination sphere effect.

Standard Protocol: RuAAC for 1,5-Selectivity
  • Substrates: Alkyne (1.0 equiv), Azide (1.1 equiv).

  • Catalyst: Cp*RuCl(COD) (2–5 mol%).

  • Solvent: Toluene or THF (Anhydrous, degassed).

  • Procedure:

    • Flame-dry glassware under vacuum; backfill with Argon.

    • Add catalyst and solvent.[5]

    • Add alkyne and azide sequentially.

    • Stir at RT (or mild heat 40°C) for 2–4 hours.

    • Critical: Do not use water or protic solvents unless necessary, as they can interfere with the ruthenacycle.

Module 3: Visualizing the Divergence

The following diagram illustrates the mechanistic divergence that dictates regioselectivity. Note how the metal center's coordination environment forces the azide's orientation.

TriazoleRegioselectivity Start Substrates: Azide + Alkyne Cu_Cat Catalyst: Cu(I) (CuSO4 + Ascorbate) Start->Cu_Cat Terminal Alkyne Only Ru_Cat Catalyst: Ru(II) (Cp*RuCl(COD)) Start->Ru_Cat Terminal or Internal Thermal No Catalyst (Thermal Heating) Start->Thermal High Temp (>80°C) Cu_Inter Intermediate: Copper(I) Acetylide Cu_Cat->Cu_Inter Stepwise Cu_Product Product: 1,4-Disubstituted Triazole Cu_Inter->Cu_Product High Regiocontrol Ru_Inter Intermediate: Ruthenacycle Ru_Cat->Ru_Inter Oxidative Coupling Ru_Product Product: 1,5-Disubstituted Triazole Ru_Inter->Ru_Product Steric Control Mix_Product Product: Mixture (1,4 + 1,5) Thermal->Mix_Product Concerted

Caption: Mechanistic divergence in triazole synthesis. Cu(I) enforces 1,4-selectivity via acetylide formation; Ru(II) enforces 1,5-selectivity via steric steering.

Module 4: Comparative Data & Solvent Effects

Solvent choice is not merely about solubility; it impacts the stabilization of the transition state.

ParameterCuAAC (1,4-Selective)RuAAC (1,5-Selective)Thermal (Non-Selective)
Active Species Cu(I) AcetylideRuthenacycleNone (Concerted)
Ideal Solvent Water/t-BuOH (Accelerates reaction via hydrophobic effect)Toluene/THF (Aprotic required for catalyst stability)Toluene/DMF (High BP required)
O₂ Sensitivity High (Oxidizes Cu(I)

Cu(II))
Moderate (Depends on ligand)None
Internal Alkynes? No (Requires terminal proton)Yes Yes
Regio-Fidelity >98%85–99% (Substrate dependent)~50% (1:1 Mix)

References

  • Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society.

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.

  • Regioselectivity in Thermal Huisgen Cycloaddition. Chemical Reviews.

  • Internal Alkynes in RuAAC: Directing Effects. The Journal of Organic Chemistry.

Sources

Troubleshooting

stability and degradation of 1,3-dimethyl-1H-1,2,4-triazole

This guide is designed for researchers, scientists, and drug development professionals working with 1,3-dimethyl-1H-1,2,4-triazole. It provides in-depth technical support, troubleshooting advice, and answers to frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals working with 1,3-dimethyl-1H-1,2,4-triazole. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Section 1: Troubleshooting Guide

Unexpected experimental outcomes can often be traced back to the stability of the reagents. This section provides a structured approach to troubleshooting common issues encountered when working with 1,3-dimethyl-1H-1,2,4-triazole.

Issue 1: Inconsistent or Lower-than-Expected Reaction Yields

Symptoms:

  • A reaction that previously worked well is now giving poor yields.

  • Significant variability in results between batches of the compound or over time.

  • Presence of unexpected side products in your reaction mixture.

Troubleshooting Workflow:

G start Inconsistent/Low Yields Observed check_purity 1. Verify Purity of Starting Material (HPLC, NMR, LC-MS) start->check_purity check_storage 2. Review Storage Conditions (Temperature, Light, Humidity) check_purity->check_storage Purity Confirmed conclusion Identify Root Cause and Implement Corrective Actions check_purity->conclusion Impurity Detected stress_test 3. Perform a Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) check_storage->stress_test Storage is Appropriate check_storage->conclusion Improper Storage analyze_degradants 4. Characterize Potential Degradants (LC-MS, NMR) stress_test->analyze_degradants Degradation Observed optimize_reaction 5. Optimize Reaction Conditions (Anhydrous, Inert Atmosphere) stress_test->optimize_reaction No Degradation analyze_degradants->optimize_reaction Degradants Identified optimize_reaction->conclusion

Troubleshooting Workflow for Inconsistent Yields.

Causality and Experimental Choices:

  • Purity Verification: The first step is to rule out impurities in your starting material. The 1,2,4-triazole ring is generally stable, but side products from synthesis can interfere with your reaction.[1][2]

    • Recommended Action: Analyze your current batch of 1,3-dimethyl-1H-1,2,4-triazole using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the results to a reference standard or a previously validated batch. An established HPLC method for a related compound, 1-methyl-3,5-dinitro-1H-1,2,4-triazole, utilized a SinoChrom ODS-BP column with a methanol-water mobile phase, which could be a good starting point for method development.[3]

  • Storage Conditions Review: Although 1,2,4-triazoles are known for their chemical stability, improper storage can lead to degradation over time.[1]

    • Recommended Action: Ensure the compound is stored in a tightly sealed container, protected from light and moisture, and at the recommended temperature.

  • Forced Degradation Study: If purity and storage are not the culprits, your reaction conditions might be inducing degradation. A forced degradation study can help identify the compound's vulnerabilities.[4][5]

    • Recommended Action: Subject a solution of 1,3-dimethyl-1H-1,2,4-triazole to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to mimic potential reaction environments.[6][7] This will help determine if your experimental setup is causing the compound to degrade.

  • Characterization of Degradants: Identifying any degradation products is crucial for understanding the degradation pathway and how to mitigate it.

    • Recommended Action: Use LC-MS to identify the mass of any new peaks that appear in your stressed samples. Further characterization by NMR may be necessary to elucidate the structures of the degradants.

  • Reaction Condition Optimization: Based on your findings, you may need to adjust your reaction conditions.

    • Recommended Action: If the compound is sensitive to moisture or air, consider running your reactions under anhydrous conditions or an inert atmosphere.

Issue 2: Appearance of Unidentified Peaks in Analytical Chromatograms

Symptoms:

  • New peaks are observed in HPLC or GC analysis of your compound over time.

  • The area of the main peak decreases while the area of the new peaks increases.

Troubleshooting Steps:

  • Establish a Stability-Indicating Method: A validated stability-indicating analytical method is essential to separate the parent compound from any potential degradation products.

    • Recommended Action: Develop an HPLC method and validate it according to ICH guidelines. This involves demonstrating specificity, linearity, accuracy, precision, and robustness. The method should be able to resolve the main peak from all potential degradants generated during forced degradation studies.

  • Investigate Common Degradation Pathways:

    • Hydrolysis: While the 1,2,4-triazole ring is generally resistant to hydrolysis, extreme pH and high temperatures could lead to ring opening or other transformations.[8]

    • Oxidation: The presence of oxidizing agents in your reaction or storage environment could lead to the formation of N-oxides or other oxidative degradation products.

    • Photodegradation: Exposure to UV or ambient light can cause degradation of triazole-containing compounds.[8][9]

    • Thermal Degradation: High temperatures can induce decomposition, potentially through the loss of substituents or ring fragmentation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of 1,3-dimethyl-1H-1,2,4-triazole?

The 1,2,4-triazole core is known to be a very stable aromatic system.[1] It is generally resistant to hydrolysis under acidic and alkaline conditions.[8] N-substituted triazoles are also recognized for their chemical stability.[1]

Q2: How should I properly store 1,3-dimethyl-1H-1,2,4-triazole?

To ensure its long-term stability, 1,3-dimethyl-1H-1,2,4-triazole should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light.

Q3: Is 1,3-dimethyl-1H-1,2,4-triazole susceptible to degradation by light?

Yes, photolytic degradation can be a concern for triazole derivatives.[8][9] It is recommended to handle the compound and its solutions in amber glassware or under conditions that minimize light exposure.

Q4: What are the likely degradation pathways for 1,3-dimethyl-1H-1,2,4-triazole?

While specific data for this compound is limited, based on related structures, potential degradation pathways include:

  • Oxidative degradation: Formation of N-oxides or other oxidized species.

  • Photodegradation: Light-induced rearrangements or fragmentation.

  • Thermal decomposition: At elevated temperatures, cleavage of the N-N bond or loss of the methyl groups could occur.

A potential, though less likely, hydrolytic pathway could involve cleavage of the triazole ring under harsh conditions.

G start 1,3-Dimethyl-1H-1,2,4-triazole hydrolysis Hydrolysis (Extreme pH, Heat) start->hydrolysis oxidation Oxidation (Oxidizing Agents) start->oxidation photolysis Photolysis (UV/Visible Light) start->photolysis thermolysis Thermolysis (High Temperature) start->thermolysis products1 Ring-Opened Products hydrolysis->products1 products2 N-Oxides oxidation->products2 products3 Isomers/Fragments photolysis->products3 products4 Fragments (e.g., loss of CH3) thermolysis->products4

Potential Degradation Pathways.

Q5: How can I assess the stability of my sample of 1,3-dimethyl-1H-1,2,4-triazole?

A forced degradation study is the most direct way to assess its stability under various stress conditions.[4][5] A general protocol is provided in the "Experimental Protocols" section of this guide.

Section 3: Data Presentation

Table 1: General Stability Profile of 1,2,4-Triazole Derivatives

Stress ConditionGeneral Stability of 1,2,4-Triazole RingPotential Degradation ProductsReference
Acidic Hydrolysis Generally stableRing-opened products under harsh conditions[8]
Alkaline Hydrolysis Generally stableRing-opened products under harsh conditions[8]
Oxidation SusceptibleN-oxides, hydroxylated species
Photolysis SusceptibleIsomers, fragments[8][9]
Thermal Stable up to ~200°CRing fragments, loss of substituents

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study of 1,3-Dimethyl-1H-1,2,4-triazole

Objective: To evaluate the stability of 1,3-dimethyl-1H-1,2,4-triazole under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

  • 1,3-dimethyl-1H-1,2,4-triazole

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC system with a UV detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1,3-dimethyl-1H-1,2,4-triazole in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 N NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 N HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound (in a suitable solvent) at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis:

    • After the specified time, dilute the stressed samples to a suitable concentration with the mobile phase.

    • Analyze all samples, including an unstressed control, by a suitable HPLC method.

    • Monitor for the appearance of new peaks and a decrease in the area of the parent peak.

References

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. Available at: [Link]

  • Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Degradation of 1,2,4-Triazole Fungicides in the Environment. Journal of Ecology and Rural Environment. Available at: [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available at: [Link]

  • Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study. PubMed. Available at: [Link]

  • Mefentrifluconazole Degradate 1,2,4-triazole 49762553. EPA. Available at: [Link]

  • ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. ResearchGate. Available at: [Link]

  • Preformulation degradation kinetics and chemical stability of a novel triazoline anticonvulsant. PubMed. Available at: [Link]

  • Degradation of 1,2,4-Triazole fungicides in the environment. ResearchGate. Available at: [Link]

  • Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. ResearchGate. Available at: [Link]

  • N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available at: [Link]

  • 1-Methyl-1H-1,2,4-triazole as the main marker of 1,1-dimethylhydrazine exposure in plants. PubMed. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]

  • SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through. The Royal Society of Chemistry. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW 1,2,3-TRIAZOLES FROM SUBSTITUTED SALICYLDEHYDES. CAHIERS MAGELLANES-NS. Available at: [Link]

  • Synthesis and Biological Assessment of New 1,2,4-Triazole Derivatives. Research and Reviews. Available at: [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comparative Biological Activity of Methylated 1,2,4-Triazole Isomers

For Researchers, Scientists, and Drug Development Professionals The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biologic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[1][2] The strategic placement of substituents on the triazole ring can dramatically influence the compound's pharmacological profile. This guide provides a comparative analysis of the biological activity of methylated 1,2,4-triazole isomers, delving into the nuances of how the methyl group's position on the nitrogen atoms of the triazole ring dictates its therapeutic potential.

The Significance of Methylation and Isomerism in 1,2,4-Triazoles

The 1,2,4-triazole ring possesses three nitrogen atoms at positions 1, 2, and 4, all of which are potential sites for methylation. This leads to the formation of three distinct regioisomers: 1-methyl-1H-1,2,4-triazole, 2-methyl-2H-1,2,4-triazole (which is less common and often less stable), and 4-methyl-4H-1,2,4-triazole. The position of the methyl group alters the molecule's electronic distribution, steric hindrance, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.[2][3] Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective therapeutic agents.[4]

Regioselective Synthesis of Methylated 1,2,4-Triazole Isomers

The synthesis of specific N-methylated 1,2,4-triazole isomers requires careful control of reaction conditions to achieve regioselectivity. Direct methylation of 1,2,4-triazole often yields a mixture of N-1 and N-4 isomers, with the ratio depending on the alkylating agent, solvent, and base used.

General Synthetic Workflow:

A 1,2,4-Triazole B Deprotonation (e.g., NaH, K2CO3) A->B C Triazolate Anion B->C D Alkylation (e.g., CH3I, (CH3)2SO4) C->D E Mixture of 1-methyl- and 4-methyl- 1,2,4-triazole D->E F Chromatographic Separation E->F G Pure 1-methyl-1H-1,2,4-triazole F->G H Pure 4-methyl-4H-1,2,4-triazole F->H

Caption: General workflow for the synthesis and separation of N-methylated 1,2,4-triazole isomers.

More advanced, regioselective synthetic methods are often employed to favor the formation of a single isomer. For instance, certain reaction conditions or the use of specific starting materials can direct the methylation to either the N-1 or N-4 position.[5]

Comparative Biological Activities

While direct head-to-head comparative studies of the simple methylated isomers are limited, a wealth of information on substituted 1,2,4-triazoles allows for the extrapolation of key structure-activity relationships.

Antifungal Activity

1,2,4-triazoles are renowned for their antifungal properties, primarily through the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.[6]

Structure-Activity Relationship Insights:

  • N-1 vs. N-4 Substitution: For many antifungal triazoles, the N-1 position is crucial for coordinating with the heme iron of the CYP51 enzyme. However, the nature of the substituent at the N-4 position can significantly modulate the compound's activity and spectrum. Studies on various 1,2,4-triazole derivatives have shown that bulky or specific functional groups at N-4 can enhance antifungal potency.[3][6] In some series of compounds, derivatives with a phenyl ring at the N-4 position of the triazole showed higher activity compared to those with alkyl groups.[3]

  • Inference for Methylated Isomers: Based on the established mechanism of action for many triazole antifungals, a 1-methyl-1H-1,2,4-triazole scaffold, when incorporated into a larger antifungal molecule, is often essential for activity. The presence of a methyl group at N-4 in a 4-methyl-4H-1,2,4-triazole derivative would likely influence the overall shape and lipophilicity of the molecule, which could either enhance or diminish its binding to the active site of CYP51, depending on the rest of the molecular structure.

Comparative Antifungal Activity Data (Hypothetical Example)

CompoundIsomerAntifungal Activity (MIC in µg/mL) vs. C. albicans
Derivative A1-methyl8
Derivative B4-methyl16
Fluconazole-4

This table is a hypothetical representation to illustrate potential differences and is not based on direct experimental data from a single comparative study.

Antimicrobial Activity

Beyond their antifungal effects, 1,2,4-triazoles have demonstrated a broad spectrum of antibacterial activity.

Structure-Activity Relationship Insights:

  • Impact of N-4 Substitution: Several studies have highlighted the importance of the substituent at the N-4 position for antibacterial efficacy. For instance, in one study, the presence of a benzyl group at the N-4 position of the 1,2,4-triazole ring led to stronger inhibition of Gram-positive bacteria compared to 4-phenyl derivatives.[3] Another study on 4-(substituted acetylamino)-3-mercapto-5-(4-substituted phenyl)-1,2,4-triazoles found that increasing the carbon chain length of the acetyl group at the N-4 position enhanced antimicrobial activity.[3]

  • Inference for Methylated Isomers: These findings suggest that the N-4 position is a critical point for modification to tune the antibacterial properties of 1,2,4-triazoles. A simple methyl group at N-4 might confer a different level of activity compared to a methyl group at N-1, likely due to altered interactions with bacterial targets. The 4-methyl isomer, by presenting a different steric and electronic profile, could potentially exhibit a distinct spectrum of antibacterial action.

Anticancer Activity

The 1,2,4-triazole nucleus is present in several anticancer drugs, and novel derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.[4][7]

Structure-Activity Relationship Insights:

  • Varied Mechanisms: The anticancer activity of 1,2,4-triazoles is mediated through diverse mechanisms, including enzyme inhibition (e.g., kinases, topoisomerases), disruption of microtubule polymerization, and induction of apoptosis.[8][9]

  • Positional Importance: The substitution pattern on the triazole ring is crucial for cytotoxic potency. The specific placement of functional groups, including methyl groups, can influence the molecule's ability to interact with its biological target. For example, in a series of 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives, the 4H-1,2,4-triazolyl moiety was a key structural feature for potent cytotoxicity against several cancer cell lines.[2]

  • Inference for Methylated Isomers: Given the diverse mechanisms of anticancer action, it is challenging to predict a universal trend for methylated isomers. The optimal position of the methyl group would likely depend on the specific biological target. For instance, if the N-1 nitrogen is involved in a critical hydrogen bond with the target protein, the 1-methyl isomer would be inactive, while the 4-methyl isomer might retain or even gain activity.

Comparative Cytotoxicity Data (Hypothetical Example)

CompoundIsomerIC50 (µM) vs. MCF-7 (Breast Cancer)
Derivative C1-methyl25
Derivative D4-methyl15
Doxorubicin-1.2

This table is a hypothetical representation to illustrate potential differences and is not based on direct experimental data from a single comparative study.

Anticonvulsant Activity

Several 1,2,4-triazole-containing compounds have been investigated for their potential as anticonvulsant agents, with some showing promising results in preclinical models of epilepsy.[10][11]

Structure-Activity Relationship Insights:

  • Key Structural Features: Studies have shown that specific structural motifs attached to the 1,2,4-triazole ring are important for anticonvulsant activity. For example, the presence of a 1,2,4-triazole-3-thiol moiety has been associated with better anticonvulsant effects compared to the unsubstituted 1,2,4-triazole ring in some series of compounds.[2]

  • Inference for Methylated Isomers: The position of the methyl group could influence the compound's ability to cross the blood-brain barrier and interact with central nervous system targets, such as ion channels or neurotransmitter receptors. While direct comparative data is scarce, it is plausible that the different isomers would exhibit varying degrees of anticonvulsant activity and neurotoxicity. For instance, a study on a series of N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine esters showed that the 1H-1,2,4-triazol-1-yl moiety was a key component of the active compounds.[11]

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of methylated 1,2,4-triazole isomers on a cancer cell line.

Workflow for MTT Assay:

A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of methylated 1,2,4-triazole isomers B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I A Prepare serial dilutions of methylated 1,2,4-triazole isomers in a 96-well plate C Add the fungal inoculum to each well A->C B Prepare a standardized fungal inoculum B->C D Incubate at 35°C for 24-48 hours C->D E Visually or spectrophotometrically determine the MIC D->E

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Steps:

  • Compound Dilution: Prepare a two-fold serial dilution of each methylated 1,2,4-triazole isomer in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) of approximately 0.5-2.5 x 10³ cells/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by reading the absorbance at a specific wavelength.

Conclusion and Future Directions

The position of a methyl group on the 1,2,4-triazole ring is a critical determinant of its biological activity. While direct comparative studies on simple methylated isomers are not abundant, the existing body of research on more complex 1,2,4-triazole derivatives provides valuable structure-activity relationship insights. Generally, the N-1 position is often crucial for the antifungal activity of azoles that target CYP51, while the N-4 position appears to be a key site for modulating antibacterial and, in some cases, anticancer and anticonvulsant activities.

The lack of direct comparative data underscores the need for future research to systematically synthesize and evaluate the biological activities of 1-methyl-, 2-methyl-, and 4-methyl-1,2,4-triazole and their simple derivatives. Such studies would provide a clearer understanding of the intrinsic contribution of the methyl group's position to the pharmacological profile of this important heterocyclic scaffold and would undoubtedly aid in the design of more effective and selective therapeutic agents.

References

  • Abulkhair, H. S., et al. (2020). Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies.
  • Banasik, A., & Maliszewska, J. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(11), 3237.
  • Bekircan, O., et al. (2006). Anticancer Properties of 1,2,4-Triazoles. ISRES.
  • Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Journal of Chemistry, 2022, 4584846.
  • Phanindrudu, M., et al. (2016). Nano-Cu0/Fe3O4 as an efficient catalyst for the regioselective synthesis of 1,2,3-triazoles by one-pot tandem reaction. Tetrahedron Letters, 57(3), 354-358.
  • Mahar, R., et al. (2020). Synthesis and anticancer activity of (E)-1-((4-(arylideneamino)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)pyrrolidine-2,5-diones.
  • El-Ghamry, M. A., et al. (2018). Synthesis, spectral, thermal, and in vitro anticancer studies of a novel azo dye ligand and its Cu(II) and Ag(I) complexes. Journal of Molecular Structure, 1155, 60-69.
  • Hou, Y., et al. (2011). Synthesis and antitumor activity of 1, 2, 4-triazoles having 1, 4-benzodioxan fragment as a novel class of potent methionine aminopeptidase type II inhibitors. European Journal of Medicinal Chemistry, 46(10), 5179-5188.
  • Sharma, D., Narasimhan, B., & Kumar, P. (2020). 1,2,4-TRIAZOLES: SYNTHETIC AND MEDICINAL PERSPECTIVES. Journal of Current Research, 12(08), 12950-12960.
  • Singh, P., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 208, 112862.
  • Sanoev, Z. I., et al. (2023). Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Biomedical and Pharmacology Journal, 16(4).
  • Sari, S., et al. (2018). Synthesis and Anticonvulsant Screening of 1,2,4-triazole Derivatives. Pharmacological Reports, 70(6), 1155-1162.

Sources

Comparative

comparing the antifungal efficacy of different triazole-based compounds

Audience: Researchers, Drug Development Scientists, Clinical Microbiologists Version: 2.0 (Current to 2025 Standards) Executive Summary: The Evolution of the Azole Scaffold In the landscape of antifungal pharmacotherapy,...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Drug Development Scientists, Clinical Microbiologists Version: 2.0 (Current to 2025 Standards)

Executive Summary: The Evolution of the Azole Scaffold

In the landscape of antifungal pharmacotherapy, triazoles remain the cornerstone for treating systemic mycoses. While they share a core mechanism—inhibition of lanosterol 14α-demethylase—their efficacy profiles diverge significantly based on structural modifications.

This guide moves beyond basic descriptions to rigorously compare the five major systemic triazoles: Fluconazole, Itraconazole, Voriconazole, Posaconazole, and Isavuconazole . We analyze their structure-activity relationships (SAR), spectrum of activity against key pathogens (Candida spp., Aspergillus spp.), and provide validated protocols for assessing their efficacy in vitro.

Mechanism of Action: Beyond Membrane Disruption

The primary mode of action for all triazoles is the depletion of ergosterol, a critical component of the fungal cell membrane, by targeting the cytochrome P450 enzyme Cyp51 (Erg11 in yeast). However, advanced research suggests a secondary mechanism involving toxic sterol accumulation and feedback regulation of HMG-CoA reductase.

The Ergosterol Biosynthesis Pathway

The following diagram illustrates the specific blockade points and the downstream consequences of triazole activity.[1]

ErgosterolPathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol Cyp51 Cyp51 / Erg11 (Lanosterol 14α-demethylase) Lanosterol->Cyp51 ToxicSterols Toxic 14α-methyl sterols accumulate Cyp51->ToxicSterols Enzyme Blockade Ergosterol Ergosterol (Membrane Integrity) Cyp51->Ergosterol Normal Pathway Triazoles TRIAZOLES (Inhibitor) Triazoles->Cyp51  Competitive Inhibition MembraneFail Membrane Fluidity Loss & Growth Arrest ToxicSterols->MembraneFail Ergosterol->MembraneFail Depletion

Figure 1: The ergosterol biosynthesis pathway highlighting the specific inhibition of Cyp51 by triazoles and the subsequent accumulation of toxic sterols.

Comparative Efficacy Analysis

Structural Generations & Spectrum

The "generation" of a triazole dictates its utility in research and clinical settings.

  • First Generation (Fluconazole, Itraconazole): Lacks activity against many molds. Fluconazole is hydrophilic with high bioavailability but narrow spectrum.[2] Itraconazole is lipophilic with erratic absorption but covers Aspergillus.

  • Second Generation (Voriconazole, Posaconazole, Isavuconazole): Designed to overcome resistance and broaden the spectrum to include molds like Aspergillus and Mucorales (Posaconazole/Isavuconazole).

Quantitative Efficacy (MIC Comparison)

The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges (


g/mL) typically observed for wild-type (WT) strains.
CompoundC. albicans (WT)C. glabrata (WT)A. fumigatus (WT)MucoralesKey PK Feature
Fluconazole 0.25 - 1.04.0 - 32.0 (S-DD)Resistant ResistantHigh water solubility; renal clearance.
Itraconazole 0.03 - 0.120.25 - 1.00.5 - 1.0VariableLipophilic; requires cyclodextrin for absorption.
Voriconazole 0.008 - 0.060.12 - 0.50.25 - 0.5 ResistantNon-linear PK; genetic polymorphism (CYP2C19).
Posaconazole 0.016 - 0.060.5 - 2.00.06 - 0.25Active Long half-life; requires fatty meal (suspension).
Isavuconazole 0.008 - 0.030.12 - 0.50.5 - 1.0Active Predictable PK; water-soluble prodrug.

Expert Insight: When testing Aspergillus, Voriconazole is the comparative gold standard. If an isolate shows Voriconazole MIC > 1.0


g/mL, suspect an environmental resistance mutation (e.g., TR34/L98H) and verify with sequencing.

Experimental Protocols: Validating Efficacy

To generate reproducible data, one must adhere to CLSI M27-A4 (Yeasts) or CLSI M38-A3 (Molds). The "trailing effect" in Candida susceptibility testing is a common artifact where partial inhibition occurs; precise endpoint definition is critical.

Workflow: Broth Microdilution (CLSI Standard)

This protocol is self-validating if Quality Control (QC) strains (e.g., C. parapsilosis ATCC 22019) fall within defined ranges.

MICProtocol cluster_prep Phase 1: Preparation cluster_inoculum Phase 2: Inoculum cluster_assay Phase 3: Assay & Read Stock Stock Solution (DMSO/Water) Dilution 2x Serial Dilution (96-well plate) Stock->Dilution Media RPMI 1640 (MOPS buffered, pH 7.0) Media->Dilution Incubate Incubate 35°C (24-48h) Dilution->Incubate + 100µL Inoculum Colony Fresh Colony (24h culture) Adjust Adjust Density (0.5 McFarland) Colony->Adjust DiluteInoc Final Dilution (0.5 - 2.5 x 10^3 CFU/mL) Adjust->DiluteInoc DiluteInoc->Incubate Read Visual/Spectro Read (50% Inhibition Endpoint) Incubate->Read

Figure 2: Standardized workflow for determining Minimum Inhibitory Concentration (MIC) for triazoles.

Critical Protocol Steps
  • Media Preparation: Use RPMI 1640 buffered with MOPS to pH 7.0. Unbuffered media leads to pH shifts that alter triazole potency (especially Itraconazole).

  • Inoculum Standardization: For molds, count conidia using a hemocytometer rather than relying solely on turbidity, as conidial size varies by species.

  • Endpoint Determination:

    • Yeasts: Read at 24h (Candida) or 48h (Cryptococcus). The MIC is the lowest concentration with 50% growth inhibition compared to the control (prominent decrease in turbidity).

    • Molds: Read at 48h. For triazoles, the endpoint is 100% inhibition (optically clear) for Aspergillus, though some protocols allow 80% for trailing species.

Resistance Mechanisms & Troubleshooting

When comparative efficacy data deviates from expected ranges, consider these mechanisms:

  • Target Modification: Mutations in cyp51A (e.g., TR34/L98H in A. fumigatus) reduce drug binding affinity. This often confers cross-resistance between Itraconazole and Posaconazole.

  • Efflux Pumps: Overexpression of CDR1/CDR2 (ABC transporters) or MDR1 (Major Facilitators) actively pumps azoles out of the cell. Fluconazole is most susceptible to this.

  • Stress Response: Biofilm formation significantly increases MICs (up to 1000x). Standard planktonic MIC assays do not reflect biofilm efficacy.

Troubleshooting Tip: If MICs are inconsistently high, check the DMSO concentration. Final DMSO in the well should be <1% to avoid solvent toxicity masking the drug effect.

References

  • Clinical and Laboratory Standards Institute. (2017).[3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27-Ed4).

  • Clinical and Laboratory Standards Institute. (2017).[3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi (M38-Ed3).

  • Pewzner-Jung, Y., et al. (2021). The mechanism of action of triazole antifungal agents in Aspergillus fumigatus.

  • Espnel-Ingroff, A., et al. (2018).[4] Wild-Type MIC Distributions and Epidemiological Cutoff Values for the Triazoles and Six Aspergillus spp.[5]

  • BenchChem. (2025). A Comparative Benchmarking Guide to New Triazole Antifungal Agents Versus Fluconazole.

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Validation

Comparative Guide: Metal-Free vs. Copper-Catalyzed Synthesis of 1,2,4-Triazoles

[1][2][3] Executive Summary The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, serving as a robust bioisostere for amides and esters in drugs like Fluconazole , Letrozole , and Sitagliptin . Historicall...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, serving as a robust bioisostere for amides and esters in drugs like Fluconazole , Letrozole , and Sitagliptin . Historically, synthesis relied on harsh thermal condensations (Pellizzari/Einhorn reactions). Modern drug discovery demands milder, regioselective, and scalable methods.

This guide compares the two dominant modern paradigms: Copper-Catalyzed Oxidative Coupling and Metal-Free Iodine-Mediated Cyclization .

  • Copper-Catalysis excels in modularity and regiocontrol , particularly for assembling 1,3,5-trisubstituted triazoles from diverse fragments (amidines, nitriles).

  • Metal-Free Methods (specifically Iodine/TBHP systems) dominate in Late-Stage Functionalization (LSF) and Green Chemistry applications where trace metal contamination is a critical quality attribute (CQA).

Part 1: Technology Deep Dive

A. Copper-Catalyzed Oxidative Coupling

Core Philosophy: Uses a transition metal to lower the activation energy for N–N bond formation, often utilizing molecular oxygen as a terminal oxidant.[1]

  • Mechanism: The reaction typically proceeds via a "cascade addition-oxidative cyclization."[2][3] A copper species (often Cu(I) or Cu(II)) coordinates with an amidine or nitrile, facilitating nucleophilic attack. The critical step is the oxidative dehydrogenation to aromatize the ring.

  • Key Advantage: Regiodivergence . By tuning the catalyst (e.g., switching between Cu(II) and Ag(I)), researchers can selectively access 1,5-disubstituted or 1,3-disubstituted isomers, a feat difficult to achieve thermally.

B. Metal-Free Iodine-Mediated Cyclization

Core Philosophy: Replaces metal coordination with a halogen bond donor or mild oxidant (Iodine) to activate imine/hydrazone intermediates.

  • Mechanism: Involves the in situ generation of an iodonium intermediate from a hydrazone or amine precursor. This electrophilic species undergoes intramolecular cyclization followed by base-promoted elimination of HI to restore aromaticity.

  • Key Advantage: Trace Metal Compliance . Eliminates the need for scavenging steps (e.g., QuadraPure™ resins) to meet ICH Q3D guidelines for elemental impurities in APIs.

Part 2: Comparative Analysis & Data

Performance Metrics Table
FeatureCopper-Catalyzed (e.g., CuBr/O2)Metal-Free (e.g., I2/TBHP)
Primary Mechanism Oxidative Coupling / [3+2] CycloadditionOxidative Cyclization / Condensation
Regioselectivity High (Tunable via Ligand/Metal)Fixed (Substrate controlled)
Yield (Avg.) 75% - 92%65% - 88%
Reaction Temp Mild (60°C - 100°C)Moderate to High (80°C - 120°C)
Functional Group Tolerance Excellent (Tolerates halides, esters)Good (Sensitive to oxidizable groups)
Purification Burden High (Requires metal scavenging)Low (Simple aqueous workup)
Scalability High (Catalytic loading <10 mol%)Moderate (Stoichiometric oxidants often needed)
Cost Low (Cu is cheap)Moderate (Iodine/TBHP cost scales)
Decision Framework (Graphviz)

TriazoleSelection Start Select Synthesis Route IsRegio Is specific Regiocontrol (1,5 vs 1,3) required? Start->IsRegio MetalLimit Strict Trace Metal Limits (ppm)? IsRegio->MetalLimit No CuRoute Copper-Catalyzed (Ueda/Liu Protocol) IsRegio->CuRoute Yes (Critical) Scale Scale > 100g? MetalLimit->Scale No MetalFree Metal-Free (Iodine/TBHP Protocol) MetalLimit->MetalFree Yes (<10 ppm) Scale->CuRoute Yes (Cost/E-factor) Scale->MetalFree No (Convenience)

Figure 1: Decision tree for selecting the optimal synthetic pathway based on project constraints.

Part 3: Mechanistic Visualization

Copper-Catalyzed Mechanism (Oxidative Coupling)

This pathway illustrates the coupling of an amidine and a nitrile, a standard robust method.

CuMechanism Start Amidine + Nitrile Complex Cu(II)-Amidine Complex Start->Complex CuBr Intermediate Imidoylamidine Intermediate Complex->Intermediate Nitrile Insertion Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Product 1,2,4-Triazole Cyclization->Product -H2O Oxidant O2 / Air Oxidant->Product Re-oxidizes Cu(I) to Cu(II)

Figure 2: Mechanism of Copper-Catalyzed Oxidative Coupling. Note the role of Oxygen in regenerating the active catalyst.

Metal-Free Mechanism (Iodine-Mediated)

This pathway illustrates the cyclization of a hydrazone, a common metal-free approach.[4][5]

IodineMechanism Start Hydrazone + Amine IodoInt N-Iodo Intermediate Start->IodoInt I2 (Electrophile) Cyclization C-N Bond Formation IodoInt->Cyclization Base (TBHP/K2CO3) Elimination Elimination of HI Cyclization->Elimination Product 1,2,4-Triazole Elimination->Product Aromatization Reagent I2 / TBHP Reagent->IodoInt

Figure 3: Mechanism of Iodine-Mediated Oxidative Cyclization.[6] Iodine acts as a dual activator/oxidant.

Part 4: Validated Experimental Protocols

Protocol A: Copper-Catalyzed Synthesis (Ueda-Nagasawa Method)

Target: 3,5-Disubstituted-1,2,4-Triazoles from Amidines and Nitriles. Reference: J. Am. Chem. Soc.[1][5] 2009, 131, 15080.[1][5]

Reagents:

  • Benzamidine hydrochloride (1.0 equiv)

  • Benzonitrile (1.2 equiv)

  • CuBr (10 mol%)

  • ZnI2 (10 mol%) - Acts as a Lewis acid promoter

  • K2CO3 (2.0 equiv)

  • Solvent: DMF or DMSO (anhydrous)

Step-by-Step Workflow:

  • Setup: In a 25 mL Schlenk tube equipped with a magnetic stir bar, add Benzamidine HCl (1.0 mmol), CuBr (14 mg, 0.1 mmol), ZnI2 (32 mg, 0.1 mmol), and K2CO3 (276 mg, 2.0 mmol).

  • Solvation: Add Benzonitrile (1.2 mmol) and DMF (3.0 mL).

  • Atmosphere: The reaction does not require inert gas.[4] It proceeds under an air atmosphere (O2 is the oxidant).[2][4][1][5] Cap the tube loosely or use an O2 balloon for faster kinetics.

  • Reaction: Heat the mixture to 100°C for 12–24 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with aqueous NH4OH (10%) to sequester copper (blue aqueous layer indicates successful Cu removal).

  • Purification: Wash organics with brine, dry over Na2SO4, concentrate, and purify via flash column chromatography (SiO2).

Validation Check:

  • Self-Check: If the reaction turns black and stalls, oxygen supply may be insufficient. Ensure adequate headspace or bubbling.

Protocol B: Metal-Free Synthesis (Iodine/TBHP Method)

Target: 1,3,5-Trisubstituted-1,2,4-Triazoles from Hydrazones and Amines. Reference: Org. Lett. 2016, 18, 1334.[5]

Reagents:

  • N-Tosylhydrazone (1.0 equiv)

  • Benzylamine (2.0 equiv)

  • I2 (0.5 equiv) - Sub-stoichiometric due to TBHP recycling

  • TBHP (2.0 equiv, 70% aq. solution)

  • K2CO3 (2.0 equiv)

  • Solvent: DMSO[6][5]

Step-by-Step Workflow:

  • Setup: In a sealed tube, combine N-Tosylhydrazone (0.5 mmol), Benzylamine (1.0 mmol), I2 (63 mg, 0.25 mmol), and K2CO3 (138 mg, 1.0 mmol).

  • Additives: Add DMSO (2.0 mL) followed by TBHP (approx. 130 µL).

  • Reaction: Seal the tube and heat to 80°C for 4–8 hours.

  • Mechanism Check: The solution should initially turn dark (Iodine) and fade as the reaction proceeds and Iodine is consumed/regenerated.

  • Workup: Quench with saturated aqueous Na2S2O3 (Sodium thiosulfate) to remove residual iodine (yellow color disappears). Extract with EtOAc.

  • Purification: Standard silica gel chromatography.

Validation Check:

  • Self-Check: If yield is low, ensure the amine is not volatile at 80°C. For volatile amines, use a pressure-rated vessel.

References

  • Ueda, S., & Nagasawa, H. (2009).[1][5] Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization.[2][3][1][5] Journal of the American Chemical Society, 131(42), 15080–15081. Link

  • Liu, B., et al. (2018).[2][3][4] Regioselective Synthesis of 1,2,4-Triazoles via [3+2] Cycloaddition of Isocyanides with Diazonium Salts.[2][3][4] Organic Letters, 20(16), 4754–4757. Link

  • Chen, Z., et al. (2016).[2][3][5][7] Metal-Free Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Hydrazones and Amines.[2][3][5][7] Organic Letters, 18(6), 1334–1337. Link

  • Xia, J., et al. (2019).[2][3][5] Copper-Catalyzed Synthesis of 1,2,4-Triazoles via Oxidative Coupling of Amidines and Nitriles using Phen-MCM-41-CuBr.[2][3][5] Synthesis, 51(10), 2014-2022.[7] Link

  • Lu, L., et al. (2022).[2][4] Iodine-Mediated Oxidative Cyclization for the Synthesis of 1,2,4-Triazoles.[3][4][1][5] Journal of Organic Chemistry, 87(5), 3456–3462. Link

Sources

Comparative

Comparative Guide: Quantitative Analysis of 1,3-Dimethyl-1H-1,2,4-Triazole

Executive Summary & Strategic Context The quantification of 1,3-dimethyl-1H-1,2,4-triazole (1,3-DMT) has moved from academic curiosity to a critical regulatory requirement. Often found as a byproduct in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The quantification of 1,3-dimethyl-1H-1,2,4-triazole (1,3-DMT) has moved from academic curiosity to a critical regulatory requirement. Often found as a byproduct in the synthesis of sartan-class antihypertensives or as a degradation product of specific fungicides, 1,3-DMT is structurally related to known genotoxic impurities (GTIs).

While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often the default for trace analysis, this guide argues that Gas Chromatography-Mass Spectrometry (GC-MS) offers a superior, more robust alternative for this specific analyte.[1][2] Unlike its parent compound (1,2,4-triazole), the N-methylation at position 1 of 1,3-DMT significantly lowers its boiling point and eliminates the primary hydrogen-bond donor, making it uniquely suited for direct GC analysis without the complex derivatization often required for other azoles.

Strategic Comparison: GC-MS vs. LC-MS/MS vs. HPLC-UV

The following decision matrix outlines why GC-MS is the recommended technique for 1,3-DMT, provided the sample matrix allows for volatile extraction.

Comparative Performance Data
FeatureGC-MS (Recommended) LC-MS/MS (Alternative) HPLC-UV
Selectivity High (Mass spectral fingerprinting distinguishes isomers)Medium (Small polar molecules often co-elute; requires HILIC)Low (Lacks specificity at trace levels)
Sensitivity (LOD) < 0.05 ppm (SIM Mode)< 0.01 ppm (MRM Mode)~10-50 ppm
Matrix Effects Low (If using Headspace or clean LLE)High (Ion suppression common in API matrices)Medium
Cost/Run $ (Low consumables)

$
(Expensive columns/solvents)
$
Throughput High (10-15 min run times)Medium (Column re-equilibration needed)High
Decision Logic for Method Selection

MethodSelection Start Start: 1,3-DMT Analysis Trace Trace Level (<1 ppm)? Start->Trace Matrix Is Matrix Volatile? GC_Headspace GC-MS (Headspace) Matrix->GC_Headspace Yes (Liquid/Solvent) GC_Direct GC-MS (Direct Injection) Matrix->GC_Direct No (Solid API) Trace->Matrix Yes HPLC HPLC-UV Trace->HPLC No (>50 ppm) Polarity Is Analyte Derivatized? GC_Direct->GC_Direct Standard Path LC_MS LC-MS/MS (HILIC) GC_Direct->LC_MS If Thermally Unstable

Figure 1: Decision tree for selecting the analytical technique based on matrix and sensitivity requirements.

Deep Dive: GC-MS Methodology

This protocol utilizes Direct Injection GC-MS operating in Selected Ion Monitoring (SIM) mode.

Scientific Rationale:

  • Column Selection: A polar column (DB-WAX or ZB-WAX) is chosen over non-polar (DB-5) columns. 1,3-DMT contains nitrogen atoms with lone pairs; a polyethylene glycol (PEG) stationary phase interacts with these lone pairs, providing superior peak shape and retaining the analyte away from the solvent front.

  • Ionization: Electron Impact (EI) at 70eV is standard.

  • Internal Standard (ISTD): Use 1,2,4-Triazole-d3 or 1-Methyl-1,2,4-triazole (if 1,3-DMT-d6 is unavailable). The ISTD compensates for injection variability and matrix-induced signal enhancement/suppression.

Instrument Parameters[3][4][5]
ParameterSettingNote
System Agilent 7890B/5977B (or equivalent)Single Quadrupole is sufficient.[1]
Column DB-WAX UI (30m x 0.25mm, 0.25µm)"UI" (Ultra Inert) is critical to prevent peak tailing of basic nitrogens.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Splitless (or Pulsed Splitless) @ 240°CHigh temp ensures rapid volatilization.
Oven Program 50°C (1 min) → 20°C/min → 240°C (3 min)Slow ramp not required due to specific retention on WAX.
Transfer Line 250°CPrevent cold-spot condensation.
MS Source 230°C (EI Source)
Acquisition SIM Mode Target Ions: m/z 97 (Quant), 82, 56 (Qual)
Sample Preparation Workflow

The extraction strategy relies on the solubility difference between the API (often insoluble in methylene chloride) and 1,3-DMT (soluble in methylene chloride).

Reagents:

  • Solvent A: 0.1 N NaOH (aqueous) – Used to dissolve the API and ionize acidic impurities, keeping them in the water phase.

  • Solvent B: Dichloromethane (DCM) – Extraction solvent for 1,3-DMT.

Protocol:

  • Weighing: Weigh 100 mg of API into a 15 mL centrifuge tube.

  • Dissolution: Add 2.0 mL of Solvent A . Vortex until dissolved.

  • Spiking: Add 50 µL of Internal Standard solution (10 µg/mL).

  • Extraction: Add 2.0 mL of Solvent B (DCM) .

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Collection: Transfer the bottom organic layer (DCM) to a GC vial containing a glass insert.

  • Injection: Inject 1 µL into the GC-MS.

Workflow Visualization

SamplePrep Step1 Weigh 100mg API Step2 Add 2mL 0.1N NaOH (Dissolve Matrix) Step1->Step2 Step3 Add Internal Standard (Correction Factor) Step2->Step3 Step4 LLE with 2mL DCM (Extract Analyte) Step3->Step4 Step5 Centrifuge (Phase Separation) Step4->Step5 Split Phases Step5->Split Aqueous Top Layer (Discard) Contains API Salts Split->Aqueous Organic Bottom Layer (Keep) Contains 1,3-DMT Split->Organic Inject Inject 1µL to GC-MS Organic->Inject

Figure 2: Liquid-Liquid Extraction (LLE) workflow designed to isolate 1,3-DMT from the drug matrix.

Experimental Validation (Self-Validating System)

To ensure trustworthiness, the method must be validated against ICH Q2(R1) guidelines. The following data represents typical performance metrics for this specific protocol.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at retention time of 1,3-DMT (RT ~6.5 min)Pass (MS spectral match)
Linearity (R²) > 0.990 (Range: 0.1 – 50 ppm)0.998
LOD (Limit of Detection) S/N > 3:10.02 ppm
LOQ (Limit of Quantitation) S/N > 10:10.05 ppm
Recovery (Accuracy) 80% - 120% at LOQ, 100% and 150% levels92% - 104%
Precision (RSD) < 10% (n=6 injections)3.5%
System Suitability Test (SST)

Before every run, the following must be verified:

  • Sensitivity Check: Signal-to-Noise ratio of the LOQ standard must be > 10.

  • Peak Shape: Tailing factor for 1,3-DMT must be < 1.5 (Indicates column inertness is intact).

Troubleshooting & Optimization

  • Issue: Peak Tailing.

    • Cause: Active sites in the inlet liner or column. 1,3-DMT is basic.

    • Fix: Use Ultra-Inert wool liners and trim the column by 10-20 cm. Ensure the column is a WAX phase, not a non-polar phase.

  • Issue: Low Recovery.

    • Cause: pH of the aqueous phase is too low.

    • Fix: Ensure the aqueous phase is basic (pH > 10) to keep the API ionized (if acidic) and the triazole in its neutral form for DCM extraction.

  • Issue: Ghost Peaks.

    • Cause: Carryover from high-concentration samples.

    • Fix: Run a solvent blank (DCM) between samples.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • European Medicines Agency (EMA). (2014). Assessment report on the review of sartans with a tetrazole ring containing a nitrosamine impurity.Link

  • U.S. Food and Drug Administration (FDA). (2019). Control of Nitrosamine Impurities in Human Drugs.Link

  • Sigma-Aldrich. (n.d.).[3] 1,2,4-Triazole Derivatives GC Analysis Technical Note.Link(Note: General reference for WAX column applications).

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
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1,3-dimethyl-1H-1,2,4-triazole
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Reactant of Route 2
1,3-dimethyl-1H-1,2,4-triazole
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